Chemical structure and physical properties of 5-bromo-N-isopropyl-2-methoxybenzamide
Chemical Structure and Identity 5-bromo-N-isopropyl-2-methoxybenzamide is a substituted aromatic compound with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol .[1] Its structure is characterized...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Structure and Identity
5-bromo-N-isopropyl-2-methoxybenzamide is a substituted aromatic compound with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol .[1] Its structure is characterized by a benzene ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and an N-isopropylcarboxamide group at the 1-position. This specific arrangement of functional groups imparts distinct chemical properties that are of interest in medicinal chemistry.
Caption: General schematic of the substituted benzene ring in 5-bromo-N-isopropyl-2-methoxybenzamide.
Physicochemical Properties
Understanding the physical and chemical properties of 5-bromo-N-isopropyl-2-methoxybenzamide is crucial for its handling, formulation, and application in experimental settings.
Soluble in common organic solvents like methanol and ethyl acetate.
Synthesis and Experimental Protocols
The synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide can be achieved through a multi-step process, often starting from commercially available precursors like 5-bromo-2-methoxybenzoic acid. A common synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with isopropylamine.
Caption: A simplified workflow for the synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide.
Detailed Synthetic Protocol:
Acid Chloride Formation: 5-bromo-2-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride. This reaction is typically performed at room temperature or with gentle heating.
Amidation: The resulting 5-bromo-2-methoxybenzoyl chloride is then reacted with isopropylamine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is usually carried out in an inert solvent at a controlled temperature to yield the final product.
Purification: The crude product is then purified using standard laboratory techniques, such as recrystallization or column chromatography, to obtain 5-bromo-N-isopropyl-2-methoxybenzamide in high purity.
Spectroscopic Characterization
The structural confirmation of 5-bromo-N-isopropyl-2-methoxybenzamide relies on various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group protons, the isopropyl group protons (both the methine and methyl protons), and the amide proton. The chemical shifts, splitting patterns, and integration of these signals are used to confirm the connectivity of the atoms.
¹³C NMR: The carbon-13 NMR spectrum shows distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the isopropyl group.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes), which is a key diagnostic feature.
Applications in Research and Drug Development
Substituted benzamides are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. 5-bromo-N-isopropyl-2-methoxybenzamide, with its specific substitution pattern, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent, in particular, can be a site for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.
5-Bromo-N-isopropyl-2-methoxybenzamide: A Novel Scaffold for Dopaminergic and Serotonergic Receptor Modulation in Pharmaceutical Drug Discovery
An In-Depth Technical Guide: Abstract Substituted benzamides represent a privileged scaffold in medicinal chemistry, with numerous derivatives finding application as antipsychotic, antiemetic, and prokinetic agents.[1] T...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Abstract
Substituted benzamides represent a privileged scaffold in medicinal chemistry, with numerous derivatives finding application as antipsychotic, antiemetic, and prokinetic agents.[1] This technical guide explores the potential role of a novel benzamide derivative, 5-bromo-N-isopropyl-2-methoxybenzamide, in pharmaceutical drug discovery. While direct pharmacological data for this specific molecule is not extensively published, this document will provide a comprehensive overview based on the established activities of structurally related benzamides and outline a strategic experimental approach for its characterization.[2][3][4] We will delve into its synthesis, propose a likely mechanism of action centered on G-protein coupled receptors (GPCRs), and provide detailed, field-proven protocols for its evaluation as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the context of neurological and psychiatric disorders.
Introduction: The Therapeutic Potential of Substituted Benzamides
The benzamide functional group is a cornerstone of modern pharmacology. Its derivatives are known to interact with a variety of biological targets, exhibiting a wide range of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1][5] A significant class of benzamides exerts its therapeutic effects through the modulation of GPCRs, particularly dopamine and serotonin receptors.[2][4] For instance, sulpiride and amisulpride are well-established antipsychotic drugs that act as selective antagonists of the dopamine D2 receptor.[1] Conversely, other benzamide derivatives have been developed as selective serotonin 5-HT4 receptor agonists for the treatment of gastrointestinal motility disorders.[3][4]
The introduction of a bromine substituent on the benzamide ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The bromine atom can alter the compound's lipophilicity, metabolic stability, and binding affinity to its target protein.[6][7] This guide focuses on the systematic evaluation of 5-bromo-N-isopropyl-2-methoxybenzamide as a potential modulator of dopaminergic and serotonergic pathways.
Synthesis and Physicochemical Characterization
The synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide can be achieved through a straightforward amidation reaction from the corresponding benzoic acid precursor.
Proposed Synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide
A plausible synthetic route begins with the bromination of 2-methoxybenzoic acid. While various methods exist for the synthesis of 5-bromo-2-methoxybenzoic acid, a common approach involves the use of bromine in a suitable solvent.[8] The resulting 5-bromo-2-methoxybenzoic acid can then be activated to form an acyl chloride or an active ester, which subsequently reacts with isopropylamine to yield the final product.
Caption: Proposed synthetic pathway for 5-bromo-N-isopropyl-2-methoxybenzamide.
Physicochemical Properties
The predicted physicochemical properties of 5-bromo-N-isopropyl-2-methoxybenzamide are crucial for its preliminary assessment as a drug candidate.
These predicted values suggest that the compound has reasonable lipophilicity and a molecular size consistent with oral bioavailability.
Pharmacological Profiling: A Focus on GPCR Modulation
Based on the pharmacology of related benzamides, a primary hypothesis is that 5-bromo-N-isopropyl-2-methoxybenzamide will modulate the activity of dopamine and/or serotonin receptors.[2][3][4] A comprehensive pharmacological profiling workflow is essential to identify its primary target and elucidate its mechanism of action.
Caption: A stepwise workflow for the pharmacological characterization of the compound.
The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant receptors. A scintillation proximity assay (SPA) is a high-throughput and robust method for this purpose.[10]
Experimental Protocol: Scintillation Proximity Assay for Dopamine D2 Receptor Binding
Preparation of Reagents:
Cell membranes expressing the human dopamine D2 receptor.
Wheat germ agglutinin (WGA) coated SPA beads.
Radioligand: [³H]-Spiperone.
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Test compound: 5-bromo-N-isopropyl-2-methoxybenzamide (serial dilutions).
Assay Procedure:
In a 96-well plate, combine D2 receptor-expressing membranes with WGA-coated SPA beads and incubate to allow for membrane capture.
Add increasing concentrations of the test compound or vehicle control.
Add a fixed concentration of [³H]-Spiperone.
Incubate the plate to allow for binding equilibrium.
Measure the radioactivity using a scintillation counter.
Data Analysis:
The data will be analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound.
Functional Characterization: Second Messenger Assays
Once a binding interaction is confirmed, the functional consequence of this binding must be determined. GPCR activation leads to the production of intracellular second messengers.[11][12][13][14]
Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay for Gq-coupled GPCRs
This assay is suitable for detecting the activation of GPCRs that couple to the Gαq signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent accumulation of IP1.[11]
Cell Culture and Transfection:
Culture HEK293 cells and transiently transfect them with a plasmid encoding the GPCR of interest (e.g., a serotonin receptor). Co-transfection with a promiscuous Gαq protein can be employed for GPCRs that do not natively couple to Gq.[11]
Assay Procedure:
Plate the transfected cells in a 96-well plate.
Stimulate the cells with varying concentrations of the test compound in the presence of LiCl (to inhibit IP1 degradation).
Lyse the cells and measure the intracellular IP1 concentration using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
Data Analysis:
Plot the IP1 concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
SMILES string and computational chemistry data for 5-bromo-N-isopropyl-2-methoxybenzamide
An In-Depth Technical Guide to the Physicochemical and Computational Analysis of 5-bromo-N-isopropyl-2-methoxybenzamide This guide provides a comprehensive technical overview of 5-bromo-N-isopropyl-2-methoxybenzamide, a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical and Computational Analysis of 5-bromo-N-isopropyl-2-methoxybenzamide
This guide provides a comprehensive technical overview of 5-bromo-N-isopropyl-2-methoxybenzamide, a compound of interest within the broader class of benzamides known for their diverse biological activities.[1][2] It is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery and molecular design. We will detail the compound's fundamental identifiers and present a robust, field-proven computational workflow for its in-depth characterization, moving from basic structural representation to advanced electronic property analysis.
Section 1: Molecular Identification and Physicochemical Properties
Accurate identification is the cornerstone of any chemical study. 5-bromo-N-isopropyl-2-methoxybenzamide is cataloged with specific identifiers that ensure unambiguous reference in research and databases. Its structure is defined by a central benzamide core, substituted with a bromine atom, a methoxy group, and an N-isopropyl group.
The Simplified Molecular Input Line Entry System (SMILES) string provides a machine-readable line notation of the molecule's two-dimensional structure. This, along with other key properties, forms the foundational dataset for the compound.
Table 1: Key Identifiers and Predicted Physicochemical Properties
Section 2: A Validated Workflow for Computational Characterization
To move beyond basic properties, a rigorous computational analysis is required to elucidate the molecule's three-dimensional structure, stability, and electronic landscape. Density Functional Theory (DFT) is the method of choice for such investigations, offering a superior balance of computational efficiency and accuracy for molecules of this size.[1][4][5][6]
The following workflow outlines a standard and reproducible procedure for generating comprehensive computational data for 5-bromo-N-isopropyl-2-methoxybenzamide.
Figure 2: Diagram of Frontier Molecular Orbital (HOMO-LUMO) energy levels.
Expected MEP Analysis: The MEP map for 5-bromo-N-isopropyl-2-methoxybenzamide would show a strongly negative potential (red) around the carbonyl oxygen, making it a primary site for hydrogen bonding. The methoxy oxygen would also be a negative site. A strongly positive potential (blue) would be localized on the amide hydrogen, making it a hydrogen bond donor. The aromatic ring will exhibit a complex potential influenced by the electron-withdrawing bromine and electron-donating methoxy group.
Conclusion
This guide has established the core identity of 5-bromo-N-isopropyl-2-methoxybenzamide through its SMILES string and physicochemical properties. More importantly, it has provided a detailed, authoritative, and reproducible computational workflow for its comprehensive characterization. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, stability, and electronic properties. The resulting data on HOMO-LUMO energies and the Molecular Electrostatic Potential are invaluable for understanding reactivity and guiding the rational design of new therapeutic agents.
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Synthesis of 5-bromo-2-methoxybenzaldehyde , PrepChem.com, [Link]
The 2-Methoxybenzamide Scaffold: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers Executive Summary 2-Methoxybenzamide is an aromatic organic compound characterized by a benzamide core with a methoxy group substituted at the ortho position.[1] While structur...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers
Executive Summary
2-Methoxybenzamide is an aromatic organic compound characterized by a benzamide core with a methoxy group substituted at the ortho position.[1] While structurally unassuming, this precise arrangement of functional groups—a hydrogen bond-donating and -accepting amide and a sterically influential, metal-directing methoxy group—renders it a highly valuable and versatile scaffold in synthetic and medicinal chemistry.[1][2][3] Its unique electronic and steric properties make it a privileged building block for constructing complex molecules with significant therapeutic potential. This guide provides an in-depth exploration of the 2-methoxybenzamide core, detailing its fundamental reactivity, its strategic application in directed synthesis, and its proven utility in the development of targeted therapeutics, most notably as potent inhibitors of the Hedgehog signaling pathway implicated in numerous cancers.[4][5] By synthesizing field-proven insights with detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity.
Section 1: The 2-Methoxybenzamide Scaffold: An Introduction
The utility of 2-methoxybenzamide, with the molecular formula C₈H₉NO₂, stems from the interplay between its two key functional groups.[1][6] The amide provides a robust handle for building molecular complexity through well-established coupling chemistries, while the ortho-methoxy group exerts profound control over the molecule's reactivity and its conformational presentation to biological targets.[1]
Table 1: Physicochemical Properties of 2-Methoxybenzamide
The strategic importance of this scaffold has been most significantly realized in oncology. Aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver of tumorigenesis in cancers such as basal cell carcinoma and medulloblastoma.[4][5] 2-Methoxybenzamide derivatives have been designed as potent inhibitors of the Smoothened (Smo) receptor, a critical protein in this pathway, effectively blocking the downstream signaling cascade that leads to cell proliferation.[4][5][8] The unique positioning of the ortho-methoxy group has been shown to enhance binding to biological targets compared to its isomers, making it a more effective inhibitor.[1][9]
Beyond cancer, derivatives have been investigated for a range of pharmacological activities, including anticonvulsant properties and the modulation of targets like Protein Tyrosine Phosphatase 1B (PTP1B), highlighting the broad applicability of this chemical core.[10][11]
Section 2: The Chemistry of 2-Methoxybenzamide: Reactivity and Synthetic Potential
The true power of 2-methoxybenzamide as a building block lies in its predictable and controllable reactivity, which enables precise molecular construction.
Core Reactivity Profile
The functional groups of 2-methoxybenzamide offer distinct reaction pathways:
Amide Group: This group is a versatile anchor for synthetic elaboration. It can be reduced to the corresponding amine, (2-methoxyphenyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1][8] More commonly, it serves as a precursor for creating more complex amides through hydrolysis followed by coupling reactions.
Aromatic Ring & Methoxy Group: The methoxy group can be oxidized to form quinones using strong oxidizing agents.[1] However, its most powerful role is as a directing group for regioselective functionalization of the aromatic ring.
The Power of Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a superior alternative to classical electrophilic aromatic substitution, which often yields a mixture of ortho and para products. DoM provides near-exclusive functionalization at the position ortho to the directing group, a feat of immense value in multi-step synthesis.[12]
The Causality of the DoM Mechanism:
Both the amide and methoxy groups can function as a Directed Metalation Group (DMG).[12] The process begins with the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi), to the heteroatom (oxygen or nitrogen) of the DMG. This coordination acts as a "delivery system," bringing the highly basic alkyl group into close proximity with a specific C-H bond on the aromatic ring. The acidity of the ortho protons is increased by the electron-withdrawing nature of the DMG, facilitating their removal by the base. This deprotonation generates a highly stable aryllithium intermediate, which remains chelated to the DMG. This intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles (E+) to install a new functional group exclusively at the ortho position.[12][13]
Figure 1: The mechanism of Directed ortho-Metalation (DoM) on the 2-methoxybenzamide scaffold.
Experimental Protocol: General Procedure for Directed ortho-Metalation
This protocol is a generalized representation and requires optimization for specific substrates and electrophiles.
Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-methoxybenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Slowly add sec-Butyllithium (s-BuLi) (2.2 eq) to the solution while maintaining the temperature at -78 °C. The formation of the dianion is often indicated by a color change. Stir the mixture for 1-2 hours at this temperature.
Causality Note: s-BuLi is often used for secondary benzamides to ensure complete deprotonation of both the amide N-H and the aromatic C-H, forming a dianion.[14] The use of a chelating agent like TMEDA can accelerate lithiation.[15]
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, alkyl halide, or CO₂) (1.5 eq) to the solution, either neat or dissolved in anhydrous THF, while maintaining the temperature at -78 °C.
Warming and Quench: Allow the reaction mixture to slowly warm to room temperature overnight.
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography or recrystallization.
The true measure of a chemical building block is its successful application in the synthesis of functional molecules. The 2-methoxybenzamide scaffold has proven its worth, particularly in the development of anticancer agents.
Case Study: Development of Hedgehog (Hh) Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is essential for embryonic development but is typically inactive in adult tissues.[4][5] Its aberrant reactivation can lead to uncontrolled cell growth and cancer.[4] The pathway is initiated when an Hh ligand binds to the Patched (Ptch) receptor, which relieves its inhibition of the Smoothened (Smo) receptor.[4][5] Activated Smo then translocates to the primary cilium, triggering a cascade that ultimately leads to the activation of Gli transcription factors, which promote the expression of pro-proliferative genes.[4][5][16]
2-Methoxybenzamide derivatives function by binding directly to the Smo receptor, preventing its activation and ciliary translocation even in the presence of Hh ligands, thereby shutting down the entire oncogenic cascade.[4][5][8]
Figure 2: The Hedgehog signaling pathway and the inhibitory mechanism of 2-methoxybenzamide derivatives.
Experimental Protocol: Synthesis of a 2-Methoxybenzamide-based Hh Inhibitor
This protocol is adapted from the synthesis of potent benzimidazole-containing Hh inhibitors.[4][16]
Step 1: Synthesis of the Carboxylic Acid Intermediate (6a-g in source)
Acyl Chloride Formation: Reflux a substituted benzoic acid (1.0 eq) in thionyl chloride (SOCl₂, excess) for 3 hours. Remove the excess SOCl₂ under reduced pressure.
Causality Note: SOCl₂ converts the less reactive carboxylic acid into a highly reactive acyl chloride, priming it for nucleophilic attack by an amine.
Amide Bond Formation: Dissolve the resulting acyl chloride in dimethylformamide (DMF). Add methyl 4-amino-2-methoxybenzoate (1.0 eq) and triethylamine (TEA, 1.2 eq). Stir the reaction at room temperature overnight.
Causality Note: TEA is a non-nucleophilic base used to scavenge the HCl byproduct of the condensation reaction, driving the reaction to completion.
Ester Hydrolysis: To the intermediate from the previous step, add an aqueous solution of sodium hydroxide (NaOH) in an alcohol solvent (e.g., methanol or ethanol). Heat the mixture to 40 °C for 5 hours.
Workup: After cooling, acidify the mixture with HCl to precipitate the carboxylic acid product. Filter, wash with water, and dry to obtain the intermediate.
Step 2: Final Amide Coupling to Yield Target Compound (10-16 in source)
Reaction Setup: In a flask, dissolve the carboxylic acid intermediate from Step 1 (1.0 eq), 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline (1.0 eq), and HATU (1.1 eq) in dichloromethane (DCM).
Causality Note: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern peptide coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. It is often preferred over the acyl chloride route for sensitive substrates due to milder conditions.
Coupling: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture and stir at room temperature for 24 hours.
Causality Note: DIPEA is a bulky, non-nucleophilic base used to maintain basic conditions necessary for the coupling reaction without competing as a nucleophile.
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the final 2-methoxybenzamide derivative.
Biological Activity of Representative Derivatives
The 2-methoxybenzamide scaffold has been successfully used as a core connector to produce inhibitors with potent, nanomolar activity against the Hh pathway.
Table 2: Hedgehog Pathway Inhibitory Activity of Selected 2-Methoxybenzamide Derivatives
As shown, optimized derivatives like compound 21 exhibit potency on par with the FDA-approved drug Vismodegib, demonstrating the scaffold's effectiveness.[4][5] Furthermore, compound 21 was shown to be effective against drug-resistant Smo mutants, a significant advantage in cancer therapy.[4][5]
Section 4: Conclusion and Future Outlook
The 2-methoxybenzamide core is a testament to the power of strategic functional group placement in molecular design. Its unique combination of a versatile amide handle and a regiocontrolling ortho-methoxy group makes it an invaluable building block for organic synthesis. Its utility is not merely theoretical; it has been practically demonstrated in the creation of highly potent and clinically relevant molecules, particularly in the challenging field of oncology. The ability to leverage its structure for precise synthetic transformations, especially via Directed ortho-Metalation, ensures its continued prominence. Future research will undoubtedly expand the application of this privileged scaffold to new biological targets and therapeutic areas, solidifying its status as a cornerstone of modern medicinal chemistry.
References
Sun, C., Zhang, D., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11, 22820-22825. Available at: [Link]
Sun, C., Zhang, D., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Available at: [Link]
Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
Sun, C., Zhang, D., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. Available at: [Link]
ResearchGate. General synthetic procedure of methoxybenzamide derivatives (a-c). Available at: [Link]
DergiPark. (2025, January 31). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Available at: [Link]
Wikipedia. Directed ortho metalation. Available at: [Link]
PubMed. (2019, November 15). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Available at: [Link]
Devi, P., Shahnaz, M., & Prasad, D. N. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 203-207. Available at: [Link]
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Suzana, S., et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 21(1), 1-6. Available at: [Link]
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Comins, D. L., & Brown, J. D. (2007). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry, 49(6), 1078-1082. Available at: [Link]
Bennetau, B., Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1270. Available at: [Link]
Scribd. Directed Ortho Metalation Guide. Available at: [Link]
Deau, E., & Snieckus, V. (2021). Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus. Accounts of Chemical Research, 54(20), 3844-3859. Available at: [Link]
Asdaq, S. M. B., et al. (2020). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: An Indian Journal, 16(2), 1-10. Available at: [Link]
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PubMed. (2015, February 15). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Available at: [Link]
Electronic and steric effects of the N-isopropyl group in substituted benzamides
An In-Depth Technical Guide on the Electronic and Steric Effects of the N-Isopropyl Group in Substituted Benzamides For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the N-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Electronic and Steric Effects of the N-Isopropyl Group in Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Isopropyl Group in Benzamide Chemistry
The benzamide scaffold is a cornerstone in medicinal chemistry and materials science, valued for its structural rigidity and capacity for hydrogen bonding.[1] The nature of the substituent on the amide nitrogen (N-substituent) plays a pivotal role in modulating the molecule's physicochemical properties, conformational preferences, and biological activity. Among the various N-alkyl substituents, the N-isopropyl group holds a special significance due to its unique balance of steric bulk and electronic properties. This guide provides a comprehensive analysis of the steric and electronic effects of the N-isopropyl group in substituted benzamides, offering insights for the rational design of novel molecules in drug discovery and materials science. The versatility of the N-isopropylbenzylamine, a related structure, as a building block in the synthesis of pharmaceuticals further underscores the importance of understanding the properties of the N-isopropyl moiety.[2]
Part 1: Unraveling the Steric Influence of the N-Isopropyl Group
The branched nature of the isopropyl group introduces significant steric hindrance, which profoundly impacts the conformational dynamics of the benzamide molecule.[3][4] This steric bulk governs the rotational freedom around key single bonds, influencing the overall three-dimensional shape of the molecule and its potential interactions with biological targets.
Conformational Constraints: Rotation around the C(O)-N and Ar-C(O) Bonds
The amide bond (C(O)-N) in benzamides possesses a partial double bond character due to resonance, which restricts free rotation. The energy barrier to this rotation is influenced by the steric bulk of the N-substituents.[5] The isopropyl group, being bulkier than smaller alkyl groups like methyl or ethyl, is expected to influence this rotational barrier.
Furthermore, the steric clash between the N-isopropyl group and the ortho substituents on the aromatic ring can hinder the rotation around the Ar-C(O) bond. This is evident in the solid-state structure of N-isopropylbenzamide, where the dihedral angle between the amide group and the phenyl ring is 30.0 (3)°.[6][7] This non-planar conformation is a direct consequence of the steric repulsion between the isopropyl group and the ortho hydrogens of the phenyl ring.
The Taft steric parameter, Es, provides a quantitative measure of the steric effect of a substituent.[8][9] For the isopropyl group, the Es value is more negative than that of smaller alkyl groups, indicating greater steric hindrance.[10]
Substituent
Taft Steric Parameter (Es)
Methyl
0.00
Ethyl
-0.07
Isopropyl
-0.47
tert-Butyl
-1.54
Data sourced from various compilations of Taft parameters.
This greater steric bulk can be strategically employed in drug design to control the conformation of a molecule, enhance selectivity for a particular receptor, or modulate metabolic stability by shielding a labile part of the molecule from enzymatic degradation.
Part 2: The Electronic Signature of the N-Isopropyl Group
The N-isopropylamido group influences the electronic properties of the benzamide molecule primarily through inductive and resonance effects.
Inductive and Resonance Effects
Inductive Effect (σ-donation)Resonance Effect (π-donation)
Isopropyl group donates electron density to the amide nitrogen.Nitrogen lone pair delocalizes into the carbonyl and benzene ring.
>];
}
}
Caption: A summary of the key electronic effects at play.
This electron-donating nature can influence the reactivity of the benzoyl group and the strength of hydrogen bonding interactions involving the amide N-H and C=O groups. For instance, increased electron density on the carbonyl oxygen can enhance its hydrogen bond acceptor capability.
Part 3: Spectroscopic Fingerprints of N-Isopropylbenzamides
The steric and electronic features of the N-isopropyl group are reflected in the spectroscopic data of N-isopropylbenzamides.
Infrared (IR) Spectroscopy
The C=O stretching frequency (Amide I band) in the IR spectrum of N-substituted benzamides is sensitive to the electronic environment.[14][15][16] For N-isopropylbenzamide, the Amide I band is typically observed around 1630-1640 cm⁻¹.[4] The N-H stretching vibration is also a characteristic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the conformation and dynamics of N-isopropylbenzamides. The signals for the isopropyl group's methine (CH) and methyl (CH₃) protons are characteristic.[6] Due to restricted rotation around the C(O)-N bond at lower temperatures, the two methyl groups of the isopropyl substituent can become diastereotopic and exhibit separate signals. Variable-temperature NMR studies can be employed to determine the energy barrier for this rotation.[3][17]
A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride.[18][19][20]
Protocol: Synthesis of 4-methoxy-N-isopropylbenzamide
Dissolve 4-methoxybenzoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C using an ice bath.
In a separate flask, dissolve isopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same anhydrous solvent.
Add the isopropylamine solution dropwise to the stirred solution of 4-methoxybenzoyl chloride at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.
Extract the product into an organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain the pure 4-methoxy-N-isopropylbenzamide.
Determination of Rotational Barrier by Dynamic NMR (DNMR)
The energy barrier to rotation around the amide bond can be determined by analyzing the changes in the NMR spectrum at different temperatures.[17][21]
Protocol: DNMR Study of N-Isopropylbenzamide
Prepare a sample of the N-isopropylbenzamide in a high-boiling deuterated solvent (e.g., toluene-d₈ or DMSO-d₆).
Acquire a series of ¹H NMR spectra at different temperatures, starting from a low temperature where the rotation is slow on the NMR timescale (separate signals for the two methyl groups) to a high temperature where the rotation is fast (a single averaged signal for the methyl groups).
Identify the coalescence temperature (Tc), which is the temperature at which the two separate signals merge into a single broad peak.
Calculate the rate constant (k) at the coalescence temperature using the following equation:
k = (π * Δν) / √2
where Δν is the difference in the chemical shifts (in Hz) of the two signals at a temperature well below coalescence.
Calculate the free energy of activation (ΔG‡) at the coalescence temperature using the Eyring equation:
ΔG‡ = -RTc * ln(k * h / (kB * Tc))
where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
Part 5: The N-Isopropyl Group in Drug Discovery: A Structural and Functional Perspective
The N-isopropyl group is a common feature in many pharmaceutical compounds.[22][23] Its steric and electronic properties are often crucial for achieving the desired pharmacological activity. For instance, the steric bulk of the isopropyl group can enhance binding affinity by promoting a specific conformation that fits optimally into a receptor's binding pocket. It can also be used to block metabolic pathways, thereby increasing the drug's half-life. The electronic effects, although more subtle, can influence the molecule's polarity and its ability to participate in hydrogen bonding, which are critical for drug-receptor interactions and pharmacokinetic properties. While specific case studies detailing the explicit choice of an N-isopropyl group over other alkyl groups are often proprietary, the prevalence of this moiety in marketed drugs is a testament to its favorable properties in modulating biological activity.[24]
Conclusion
The N-isopropyl group in substituted benzamides exerts a significant influence on their molecular properties through a combination of steric and electronic effects. Its steric bulk dictates the conformational preferences, particularly the rotation around the C(O)-N and Ar-C(O) bonds, which is crucial for determining the molecule's three-dimensional shape. Electronically, the N-isopropylamido group acts as a weak electron-donating group, modulating the reactivity of the benzoyl moiety and its hydrogen bonding capabilities. A thorough understanding of these effects, aided by spectroscopic techniques and computational studies, is invaluable for the rational design of novel benzamide derivatives with tailored properties for applications in drug discovery and materials science.
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A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 5-bromo-N-isopropyl-2-methoxybenzamide Analogs
Introduction: The Benzamide Scaffold and the Imperative of Pharmacokinetic Diligence The benzamide chemical scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therap...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Benzamide Scaffold and the Imperative of Pharmacokinetic Diligence
The benzamide chemical scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. From antipsychotics to antiemetics, the versatility of this structural motif is well-established. The introduction of specific substitutions, such as the 5-bromo and N-isopropyl groups on a 2-methoxybenzamide core, aims to modulate target affinity, selectivity, and ultimately, therapeutic efficacy. However, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges, many of which are rooted in the compound's pharmacokinetic (PK) profile.[1][2]
Pharmacokinetics, the study of what the body does to a drug, governs the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][3] An otherwise potent molecule can fail if it is not adequately absorbed, is rapidly metabolized into inactive or toxic byproducts, fails to reach its target tissue, or is cleared from the body too quickly.[4] Therefore, a rigorous and early-stage assessment of the PK properties of novel analogs, such as our 5-bromo-N-isopropyl-2-methoxybenzamide series, is not merely a procedural step but a critical determinant of a research program's success.[2]
This guide provides an in-depth technical framework for the comprehensive pharmacokinetic profiling of novel benzamide analogs. It is designed for drug development scientists and researchers, offering both the "how" and the "why" behind the essential in vitro and in vivo assays that form the backbone of modern drug discovery. We will navigate through the core experimental protocols, data interpretation, and the strategic application of these findings to drive lead optimization.
The Pharmacokinetic Profiling Workflow: A Strategic Overview
The characterization of a compound's PK profile is a multi-faceted process that begins with high-throughput in vitro screens and progresses to more complex in vivo studies for the most promising candidates.[5] This tiered approach ensures that resources are focused on analogs with the highest probability of success.
Our workflow is designed to answer key questions at each stage:
In Vitro ADME: Can the compound get into the body and remain stable long enough to act?
Metabolic Stability: How quickly is the compound broken down by liver enzymes?
Permeability: Can the compound cross the intestinal barrier to enter circulation?
Plasma Protein Binding: How much of the compound is free in the blood to interact with its target?
CYP450 Inhibition: Does the compound interfere with the metabolism of other drugs?
In Vivo Pharmacokinetics: How does the compound behave in a living system?
Concentration-Time Profile: What are the key exposure parameters (Cmax, AUC, T½) after dosing?
Bioavailability: How much of an orally administered dose reaches systemic circulation?
The following diagram illustrates this strategic workflow:
Caption: A strategic workflow for pharmacokinetic profiling.
Part 1: In Vitro ADME Profiling - The Foundation of Candidate Selection
The goal of in vitro ADME assays is to rapidly and cost-effectively screen a series of analogs to identify those with the most promising drug-like properties.[6] For our 5-bromo-N-isopropyl-2-methoxybenzamide series, we will evaluate four key parameters.
Metabolic Stability in Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes in the endoplasmic reticulum playing a major role in the clearance of many drugs (Phase I metabolism).[7] An in vitro assay using liver microsomes, which are vesicles of the endoplasmic reticulum, provides a robust system to assess a compound's susceptibility to this enzymatic degradation.[8][9] A compound that is too rapidly metabolized will have a short half-life and poor in vivo exposure. This assay measures the rate of disappearance of the parent compound over time.[7][8]
Experimental Protocol: Human Liver Microsomal Stability Assay
Preparation:
Thaw pooled human liver microsomes (HLM) on ice.
Prepare a 10 mM stock solution of each benzamide analog in DMSO.
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a 100 mM potassium phosphate buffer (pH 7.4).[10]
Incubation:
In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[6]
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[11]
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9][10]
Sampling & Termination:
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[6][8]
Immediately terminate the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard (e.g., a stable, structurally similar compound like verapamil or labetalol).[6][10] This step precipitates the microsomal proteins and stops all enzymatic activity.
Analysis:
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantify the remaining parent compound at each time point relative to the zero time point.
Data Calculation:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the line (k) is the elimination rate constant.
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
Scientific Rationale: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[12][13] It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[14] Therefore, determining the fraction of a compound bound to plasma proteins is crucial for interpreting its in vivo efficacy and pharmacokinetics.[12][15] The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for this measurement.[12][16]
Use a commercially available 96-well RED device, which consists of inserts with two chambers separated by a semi-permeable dialysis membrane (typically 12-14 kDa MWCO).[12][16]
Spike pooled human plasma with the test compound to a final concentration of 1 µM.[14]
Dialysis:
Add the spiked plasma to one chamber (the plasma chamber) of the RED insert.
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[14]
Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[14]
Sampling & Analysis:
After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
To ensure accurate comparison (matrix matching), add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[14]
Precipitate proteins from both samples by adding ice-cold acetonitrile containing an internal standard.
Centrifuge and analyze the supernatant from both samples by LC-MS/MS to determine the compound concentrations.
Data Calculation:
Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber
Percent Bound = (1 - fu) * 100
Intestinal Permeability
Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic effect.[17] The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[17][18] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp).[18][19]
Culture the cells for 21 days to allow them to differentiate and form a confluent, polarized monolayer.[17][20]
Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
Transport Experiment (Bidirectional):
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
Apical to Basolateral (A-to-B) Transport: Add the test compound (typically at 10 µM) in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.[18][20]
Basolateral to Apical (B-to-A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.[19]
Incubate the plates at 37°C with gentle shaking for 1-2 hours.[18]
Sampling & Analysis:
At the end of the incubation, take samples from both the donor and receiver compartments.
Analyze all samples by LC-MS/MS to determine the concentration of the test compound.
Data Calculation:
Calculate the apparent permeability coefficient (Papp) in both directions:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) .
An ER > 2 suggests the compound is a substrate for active efflux transporters like P-gp.[19]
Cytochrome P450 (CYP) Inhibition
Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[21] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for that same enzyme, leading to elevated plasma levels and potential toxicity.[21][22] Therefore, it is essential to screen new compounds for their potential to inhibit major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[22] High-throughput fluorogenic assays are a rapid and cost-effective method for this initial screening.[22][23]
Use recombinant human CYP enzymes (e.g., Bactosomes) for each isoform to be tested.
Prepare a range of concentrations for each test compound (e.g., 8-point serial dilutions starting from 100 µM).
Use a specific fluorogenic probe substrate for each CYP isoform (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4).[11]
Incubation:
In a 96-well plate, combine the recombinant CYP enzyme, phosphate buffer, and each concentration of the test compound (or a known inhibitor as a positive control).
Pre-incubate at 37°C.
Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.[22]
Analysis:
Incubate at 37°C for a set period (e.g., 20-30 minutes).
Stop the reaction (e.g., by adding acetonitrile or a specific stop solution).[11]
Measure the fluorescent signal using a microplate reader. The signal is proportional to the amount of metabolite formed and thus to the enzyme's activity.[22]
Data Calculation:
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
Plot the percent inhibition versus the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation.
In Vitro Data Summary and Interpretation
To facilitate decision-making, the data from these assays should be compiled into a clear, comparative table.
Table 1: Hypothetical In Vitro ADME Profile of 5-bromo-N-isopropyl-2-methoxybenzamide Analogs
Compound ID
HLM Stability (t½, min)
CLint (µL/min/mg)
Plasma Protein Binding (% Bound)
Caco-2 Papp (A→B) (10⁻⁶ cm/s)
Efflux Ratio
CYP3A4 IC50 (µM)
Parent
25
55.4
99.2
1.5
4.8
8.5
Analog-01
>60
<11.6
98.5
8.2
1.2
>50
Analog-02
8
173.3
92.1
15.5
1.0
22.1
Analog-03
45
30.8
99.5
0.8
6.1
>50
Scientist's Interpretation:
Parent Compound: Shows moderate metabolic stability but is highly protein-bound and appears to be a P-gp substrate (ER > 2), which could limit its free exposure and oral absorption. It also shows moderate inhibition of CYP3A4.
Analog-01: This is a promising candidate. It exhibits high metabolic stability, high permeability, and is not an efflux substrate. Its low potential for CYP inhibition is also a significant advantage. The high protein binding is noted but acceptable given the other strong parameters.
Analog-02: This analog is likely not viable. Its very rapid metabolism (low t½, high CLint) would likely lead to poor in vivo exposure.
Analog-03: While metabolically stable, its very low permeability and high efflux ratio suggest it will be very poorly absorbed orally. This analog would be de-prioritized for in vivo studies.
Based on this in vitro profile, Analog-01 is the clear choice to advance into in vivo pharmacokinetic studies.
Part 2: In Vivo Pharmacokinetic Evaluation
In vivo studies are essential to understand how the promising in vitro properties of a candidate translate into a real biological system.[5] Rodent models, such as rats or mice, are typically used for these initial studies.[24][25]
Scientific Rationale: An in vivo PK study aims to define the plasma concentration-time profile of a drug after administration.[26] By administering the drug both intravenously (IV) and orally (PO), we can determine key parameters including clearance (CL), volume of distribution (Vd), elimination half-life (t½), and absolute oral bioavailability (F%).[26] This information is critical for predicting human pharmacokinetics and establishing a potential dosing regimen.[3]
Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)
Study Design:
Animals: Use male Sprague-Dawley rats (n=3 per group).[26]
IV Group: Administer Analog-01 as a single bolus dose (e.g., 1 mg/kg) via the tail vein.
PO Group: Administer Analog-01 as a single oral gavage dose (e.g., 5 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[27] Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
Bioanalysis:
Process blood samples to plasma by centrifugation.
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Analog-01 in rat plasma. This validation must adhere to regulatory guidance, ensuring accuracy, precision, and stability.[28][29][30]
Analyze the plasma samples to determine the drug concentration at each time point.
Data Analysis (Non-Compartmental Analysis - NCA):
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform NCA on the plasma concentration-time data.[27][31] NCA is a standard method that calculates PK parameters directly from the observed data without assuming a specific compartmental model.[32][33][34]
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the trapezoidal rule.[32][33]
The clearance (0.36 L/hr/kg) is low relative to liver blood flow in the rat, which is consistent with the high metabolic stability observed in vitro.
The half-life of ~4.5 hours suggests that a once or twice-daily dosing regimen might be feasible.
The oral bioavailability of 50% is excellent and confirms that the high in vitro permeability and lack of efflux translated well to the in vivo setting.
Metabolic Pathways and Lead Optimization
Understanding the metabolic fate of a compound is crucial. The methoxy and N-isopropyl groups on our benzamide core are potential sites for Phase I metabolism.
Application Note: Efficient Amidation Protocol for the Synthesis of 5-Bromo-N-isopropyl-2-methoxybenzamide
Introduction and Mechanistic Rationale Substituted benzamides, particularly derivatives of 5-bromo-2-methoxybenzoic acid, serve as critical building blocks and intermediates in the development of targeted therapeutics, i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
Substituted benzamides, particularly derivatives of 5-bromo-2-methoxybenzoic acid, serve as critical building blocks and intermediates in the development of targeted therapeutics, including PI3K inhibitors for oncology[1] and sphingosine kinase inhibitors[2].
The synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide requires the reliable coupling of 5-bromo-2-methoxybenzoic acid with isopropylamine. While high-energy coupling reagents like HATU are frequently employed in medicinal chemistry for rapid library synthesis[3], scaling these reactions often necessitates more cost-effective and easily purified alternatives.
This protocol utilizes the EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) coupling system[4].
Causality of Reagent Selection: EDCI activates the carboxylic acid to form an unstable O-acylisourea intermediate. The addition of HOBt immediately converts this into a highly reactive, yet stable, HOBt-active ester. This suppresses the formation of unreactive N-acylurea byproducts, ensuring high conversion rates.
Role of Base: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to maintain the isopropylamine in its reactive free-base form and to drive the reaction forward[4].
Solvent System: A mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) is used to ensure the complete dissolution of both the polar starting materials and the coupling reagents.
Quantitative Reaction Parameters
The following table outlines the stoichiometric requirements for a standard 5.0 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Function
5-Bromo-2-methoxybenzoic acid
231.04
1.0
1.15 g
Starting Material
Isopropylamine
59.11
1.2
0.52 mL
Amine Nucleophile
EDCI·HCl
191.70
1.2
1.15 g
Coupling Agent
HOBt (anhydrous)
135.12
1.2
0.81 g
Additive / Activator
DIPEA
129.24
2.5
2.18 mL
Non-nucleophilic Base
DCM : DMF (4:1 v/v)
N/A
N/A
25.0 mL
Solvent System
Step-by-Step Experimental Methodology
Phase 1: Activation of the Carboxylic Acid
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methoxybenzoic acid (1.15 g, 5.0 mmol), EDCI·HCl (1.15 g, 6.0 mmol), and HOBt (0.81 g, 6.0 mmol)[4].
Solvation: Suspend the solid mixture in 20 mL of anhydrous Dichloromethane (DCM) and 5 mL of anhydrous Dimethylformamide (DMF). The DMF is critical here to solubilize the HOBt and the resulting active ester.
Pre-activation: Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 15–20 minutes to allow the formation of the HOBt-active ester. The solution should become largely homogeneous.
Phase 2: Nucleophilic Addition
Amine Introduction: Cool the reaction flask slightly using a water bath (approx. 15 °C) to mitigate the mild exotherm. Slowly add isopropylamine (0.52 mL, 6.0 mmol) via syringe.
Base Addition: Immediately follow with the dropwise addition of DIPEA (2.18 mL, 12.5 mmol)[4].
Propagation: Remove the water bath and allow the reaction to stir at room temperature.
Monitoring: Monitor the reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes) or LCMS. Complete consumption of the starting acid is typically observed within 4 to 16 hours, depending on the exact ambient temperature and stirring efficiency.
Phase 3: Quench and Isolation
Dilution: Once complete, dilute the reaction mixture with an additional 30 mL of DCM to prevent precipitation during the aqueous washes.
Aqueous Workup:
Wash the organic layer with saturated aqueous
NaHCO3
(2 × 25 mL) to remove unreacted acid and HOBt.
Wash with 1.0 M aqueous
HCl
(2 × 25 mL) to remove excess isopropylamine, DIPEA, and basic byproducts.
Wash with distilled
H2O
(25 mL) to remove residual DMF, followed by saturated aqueous
NaCl
(brine, 25 mL) to pre-dry the organic layer[4].
Drying & Concentration: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification (If necessary): The product is often sufficiently pure (>95%) after workup. If required, purify via flash column chromatography on silica gel (gradient: 10% to 30% Ethyl Acetate in Hexanes) to afford 5-bromo-N-isopropyl-2-methoxybenzamide as a white to off-white solid.
Experimental Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis and isolation of the target benzamide.
References
WO2019141694A1 - Pi4kiiibeta inhibitors
Google Patents.
URL:[3]
WO2013119946A1 - Long chain base sphingosine kinase inhibitors
Google Patents.
URL:[2]
US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use
Google Patents.
URL:[1]
Advanced Suzuki-Miyaura Cross-Coupling Protocols for CAS 899140-56-8 (5-Bromo-N-isopropyl-2-methoxybenzamide)
Executive Summary This application note provides a comprehensive, field-validated guide for performing Suzuki-Miyaura cross-coupling reactions on CAS 899140-56-8 (5-Bromo-N-isopropyl-2-methoxybenzamide). Designed for syn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note provides a comprehensive, field-validated guide for performing Suzuki-Miyaura cross-coupling reactions on CAS 899140-56-8 (5-Bromo-N-isopropyl-2-methoxybenzamide). Designed for synthetic chemists and drug development professionals, this protocol addresses the specific electronic and steric challenges inherent to this substrate. By leveraging advanced Buchwald ligand systems, researchers can achieve high-yielding C–C bond formations with diverse arylboronic acids.
Structural Analysis & Mechanistic Rationale
To design a self-validating and efficient protocol, one must first analyze the structural causality of CAS 899140-56-8 that dictates catalyst selection.
Electronic Deactivation (The Para-Methoxy Effect): The methoxy group at the C2 position is a strong electron-donating group (EDG) via resonance (+R effect). Because the bromide is located at the C5 position (para to the methoxy group), electron density is directly pushed into the C–Br bond. This electron enrichment repels the electron-rich Palladium(0) catalyst, significantly raising the activation energy required for the initial oxidative addition step compared to electron-deficient aryl halides [1].
Steric and Coordinating Factors: The ortho-isopropyl amide group introduces moderate steric bulk and contains heteroatoms (N, O) that can potentially coordinate to the palladium center, leading to off-target catalyst sequestration.
Causality in Catalyst Selection:
Standard catalysts like Pd(PPh₃)₄ often fail or require excessive heating for this substrate because triphenylphosphine is insufficiently electron-rich to drive oxidative addition into the deactivated C–Br bond. Instead, the use of dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos is highly recommended. The highly electron-rich dicyclohexylphosphine moiety forces the Pd(0) center to undergo rapid oxidative addition, while the massive steric bulk of the biphenyl backbone accelerates the final, often sluggish, reductive elimination step [2].
Catalyst & Ligand Selection Matrix
The following table summarizes the quantitative and qualitative performance expectations for various catalyst systems when applied to electron-rich aryl bromides like CAS 899140-56-8.
Catalyst System
Ligand Type
Base
Solvent System
Temp (°C)
Expected Efficiency
Suitability Rationale
Pd(PPh₃)₄
Monodentate (PPh₃)
Na₂CO₃
Toluene/EtOH/H₂O
90–100
< 30%
Low: PPh₃ lacks the electron density to activate the deactivated C–Br bond.
Pd(dppf)Cl₂
Bidentate (dppf)
K₂CO₃
1,4-Dioxane/H₂O
80–90
50–70%
Moderate: Good general catalyst, but requires high loading (5–10 mol%) for full conversion.
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CAS 899140-56-8, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
Causality Note: Solid bases like K₃PO₄ must be finely powdered to maximize the interfacial surface area for the biphasic transmetalation step. Pd(OAc)₂ and XPhos are added together as solids to allow the in situ reduction and generation of the active Pd(0)L complex [4].
Step 2: Solvent Addition and Degassing
Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with Argon. Repeat this purge cycle three times.
Via syringe, add 10 mL of a rigorously degassed 1,4-Dioxane/H₂O (4:1) mixture.
Causality Note: Oxygen must be strictly excluded. Electron-rich phosphines like XPhos are highly susceptible to oxidation into phosphine oxides, which irreversibly deactivates the catalyst and halts the catalytic cycle [4].
Step 3: Reaction Execution
Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.
Transfer the sealed tube to a pre-heated oil bath at 80–90 °C .
Stir vigorously (≥ 800 rpm) for 12–18 hours.
Causality Note: Vigorous stirring is critical in biphasic solvent systems to ensure adequate mass transfer between the aqueous phase (containing the activated boronate complex) and the organic phase (containing the aryl halide and catalyst).
Step 4: Work-up and Purification
Cool the reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.
Wash the organic layer with distilled water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash column chromatography (using a Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.
Troubleshooting & Optimization
Even with optimized conditions, specific side reactions can occur. Implement these self-validating checks if yields are suboptimal:
Issue: High Levels of Protodeboronation (De-boronation of the coupling partner)
Cause: The boronic acid degrades in the presence of water and strong base at high temperatures before transmetalation can occur.
Solution: Reduce the reaction temperature to 70 °C. Alternatively, add the boronic acid portion-wise over 2 hours, or switch to a slightly milder base such as K₂CO₃.
Issue: Incomplete Conversion of CAS 899140-56-8
Cause: The in situ generation of Pd(0) from Pd(OAc)₂/XPhos may be inefficient, leading to "catalyst death" before the deactivated bromide is fully consumed.
Solution: Switch to a preformed XPhos Pd G3 precatalyst [3]. This ensures rapid, quantitative generation of the active monoligated Pd(0) species, overcoming the high activation barrier of the electron-rich C–Br bond.
Issue: Homocoupling of the Boronic Acid (Formation of Ar'-Ar')
Cause: Trace oxygen ingress promotes the oxidative homocoupling of boronic acids.
Solution: Re-verify the integrity of the Schlenk line vacuum and ensure solvents are sparged with Argon for at least 30 minutes prior to use.
References
Nicolaou, K. C., et al. "Recent Applications of Phosphane-based Palladium Catalysts in Suzuki-Miyaura Reactions Involved in Total Syntheses of Natural Products." Current Organic Chemistry, 2015. Available at: [Link]
Lamola, J. L., et al. "Efficient system for facile access to ortho-substituted aryl boronates through palladium-catalysed borylation." ResearchGate, 2021. Available at:[Link]
Method
Advanced Application Note: Modular Synthesis of Dopamine D2 Receptor Antagonists Using 5-Bromo-N-isopropyl-2-methoxybenzamide
Introduction & Mechanistic Rationale Substituted benzamides represent a privileged and highly effective class of dopamine D2 receptor antagonists, historically pivotal in the development of antipsychotic and antiemetic t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Substituted benzamides represent a privileged and highly effective class of dopamine D2 receptor antagonists, historically pivotal in the development of antipsychotic and antiemetic therapeutics[1]. The pharmacological efficacy of these molecules is heavily dependent on their precise spatial geometry within the D2 receptor's orthosteric binding site (OBS).
The intermediate 5-bromo-N-isopropyl-2-methoxybenzamide (CAS 899140-56-8) serves as a highly specialized building block for the modular synthesis of novel D2 receptor antagonists. Its structural features provide a unique foundation for structure-activity relationship (SAR) exploration:
Conformational Locking via the 2-Methoxy Group: The 2-methoxy oxygen acts as a hydrogen bond acceptor for the adjacent amide NH. This intramolecular hydrogen bond locks the amide carbonyl coplanar with the aromatic ring, a rigid conformation that is an absolute prerequisite for optimal insertion into the D2 receptor binding pocket[2].
Reorientation of the Basic Pharmacophore: Classic benzamides (e.g., raclopride) feature a basic amine within the amide side-chain to form a critical salt bridge with the conserved Asp114(3.32) residue of the D2 receptor[3]. In contrast, this intermediate utilizes a neutral, lipophilic N-isopropyl group. Consequently, to achieve high-affinity binding, the essential basic amine must be introduced at the 5-position. This strategy reorients the binding vector, allowing the N-isopropyl group to probe novel hydrophobic sub-pockets while the 5-substituent reaches toward Asp114(3.32).
Specific Histidine Interactions: Mutagenesis studies have demonstrated that the binding of substituted benzamides is highly sensitive to interactions with His394 in transmembrane helix 7 of the D2 receptor[4]. Functionalizing the 5-bromo position allows chemists to fine-tune the electronic and steric properties of the aromatic core to optimize this specific His394 interaction[4].
Mechanism of action of D2 receptor antagonists modulating the Gi/o-cAMP signaling axis.
Experimental Workflows & Protocols
The following self-validating protocols detail the transformation of the 5-bromo-N-isopropyl-2-methoxybenzamide scaffold into a library of active antagonists, followed by their biological validation.
Workflow for the modular synthesis and biological evaluation of D2 receptor antagonists.
This protocol utilizes the 5-bromo handle to introduce basic cyclic amines (e.g., piperazines, pyrrolidines), which are required for Asp114(3.32) engagement.
Preparation: In an oven-dried Schlenk tube, combine the benzamide precursor, Pd2(dba)3, XPhos, and NaOtBu.
Causality: NaOtBu is selected as a strong base to effectively deprotonate the secondary amine, increasing its nucleophilicity and facilitating its coordination to the Pd(II) intermediate.
Degassing (Critical Step): Seal the tube with a septum and subject the vessel to three cycles of vacuum/argon backfill.
Causality: Palladium(0) complexes are highly susceptible to oxidation by atmospheric oxygen. Failure to rigorously degas the system will result in rapid catalyst deactivation and reaction failure.
Reaction Execution: Add anhydrous toluene and the secondary amine via syringe. Heat the mixture to 100 °C for 12 hours under positive argon pressure.
Self-Validation & Workup: Monitor the reaction via LC-MS. A successful reaction is indicated by the complete disappearance of the starting material mass (m/z ~272) and the appearance of the product mass. Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.
Protocol B: In Vitro D2 Receptor Radioligand Competitive Binding Assay
To validate the synthesized analogs, their affinity is measured by their ability to displace a known radioligand from the D2 receptor.
CHO cell membranes stably expressing human D2L receptors
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
Step-by-Step Methodology:
Buffer Preparation: Prepare the assay buffer fresh.
Causality: The inclusion of 120 mM NaCl is non-negotiable. The D2 receptor contains a highly conserved allosteric sodium-binding pocket. High sodium concentrations stabilize the receptor in its inactive, antagonist-preferring conformation, thereby maximizing the specific binding window for benzamide antagonists[4].
Incubation: In a 96-well plate, combine 50 µL of the synthesized test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [3H]-Raclopride (final concentration 1 nM), and 100 µL of membrane suspension (20 µg protein/well).
Equilibration: Incubate the plate at 25 °C for 60 minutes to ensure steady-state equilibrium is reached.
Harvesting & Self-Validation: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
Validation Metric: Calculate the Z'-factor using wells containing vehicle (total binding) and 10 µM Haloperidol (non-specific binding). A Z'-factor > 0.6 validates the assay's robustness. Determine IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Quantitative Data Summary
The table below summarizes representative SAR data demonstrating how functionalizing the 5-bromo position of the scaffold dictates D2 receptor affinity. Notice that the precursor itself lacks the basic amine necessary for high-affinity binding, acting only as a structural template.
Compound
R-Group (Introduced at 5-Position)
D2R Ki (nM)
ClogP
Ligand Efficiency (LE)
Pharmacological Role
1 (Precursor)
-Br
>10,000
2.81
N/A
Synthetic Intermediate
2
-N-methylpiperazine
14.2
2.15
0.38
Potent Antagonist
3
-Pyrrolidine
45.6
2.40
0.34
Moderate Antagonist
4
-Morpholine
112.0
1.85
0.31
Weak Antagonist
Table 1: Representative SAR profile of 5-substituted-N-isopropyl-2-methoxybenzamides. The introduction of a basic nitrogen (Compounds 2 and 3) is strictly required to rescue binding affinity at the D2 receptor.
References
A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. nih.gov.1
Structural studies on D2 dopamine receptors: mutation of a histidine residue specifically affects the binding of a subgroup of substituted benzamide drugs. nih.gov. 4
Distinct antagonist-bound inactive states underlie the divergence in the structures of the dopamine D2 and D3 receptors. biorxiv.org. 2
D2 receptor - IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org. 3
Application Notes and Protocols for the Amidation of 5-Bromo-2-methoxybenzoic Acid to N-isopropyl-5-bromo-2-methoxybenzamide
Introduction The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development. The N-isopropylbenzamide moiety, in particular, is a common feature in a variety of biologically active molec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development. The N-isopropylbenzamide moiety, in particular, is a common feature in a variety of biologically active molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the amidation of 5-bromo-2-methoxybenzoic acid with isopropylamine to yield N-isopropyl-5-bromo-2-methoxybenzamide.
The presence of a methoxy group at the 2-position and a bromine atom at the 5-position on the benzoic acid ring presents an interesting case for amidation. The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, while the electron-withdrawing bromine atom has the opposite effect. Understanding the interplay of these electronic factors is crucial for selecting the optimal coupling method to achieve high yield and purity.
This document will explore two robust and widely applicable amidation methods: a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt) as an additive, and a phosphonium-based coupling utilizing (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP. For each method, we will provide a detailed, step-by-step protocol, a discussion of the underlying mechanism, and a comparative analysis to guide the user in selecting the most appropriate method for their specific needs.
Method 1: EDC/HOBt-Mediated Amidation
This method is a widely used, cost-effective, and reliable approach for amide bond formation. The use of HOBt as an additive is crucial for suppressing side reactions, such as the formation of N-acylurea byproduct, and minimizing racemization if chiral centers are present.[1][2]
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-methoxybenzoic acid (1.0 eq).
Solvent and Reagent Addition: Dissolve the carboxylic acid in anhydrous DCM or DMF (approximately 0.1-0.2 M). Add HOBt (1.2 eq) and isopropylamine (1.1 eq).
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.0-2.5 eq) to the stirred solution.
EDC Addition: Slowly add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
Work-up:
Once the reaction is complete, dilute the mixture with DCM.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-isopropyl-5-bromo-2-methoxybenzamide.
Mechanism & Scientific Rationale
The EDC/HOBt mediated amidation proceeds through a multi-step mechanism. Initially, the carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which is a common impurity in carbodiimide-mediated couplings.
The role of HOBt is to intercept the O-acylisourea intermediate to form an active HOBt-ester.[1][2] This ester is more stable than the O-acylisourea, thus minimizing the formation of the N-acylurea byproduct. The HOBt-ester is still sufficiently reactive to undergo nucleophilic attack by the isopropylamine to form the desired amide bond, regenerating HOBt in the process.
Method 2: PyBOP-Mediated Amidation
PyBOP is a highly efficient phosphonium-based coupling reagent that is particularly useful for sterically hindered substrates or when rapid reaction times are desired.[3] It is a safer alternative to its predecessor, BOP, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][4]
Reaction Setup: To a solution of 5-bromo-2-methoxybenzoic acid (1.0 eq), isopropylamine (1.2 eq), and DIPEA (1.5-2.0 eq) in anhydrous DMF (approximately 0.1 M) at 0 °C, add PyBOP (1.2 eq).
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Work-up:
Dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.
Wash the organic layer successively with 10% aqueous citric acid, water, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-isopropyl-5-bromo-2-methoxybenzamide.[5]
Mechanism & Scientific Rationale
The mechanism of PyBOP-mediated amidation involves the initial deprotonation of the carboxylic acid by a non-nucleophilic base like DIPEA. The resulting carboxylate then reacts with PyBOP to form a highly reactive acyloxyphosphonium salt. This activated species readily undergoes nucleophilic attack by the amine to form the desired amide bond, with the liberation of tris(pyrrolidino)phosphine oxide as a byproduct.[3] The benzotriazole moiety within the PyBOP structure acts as an excellent leaving group, facilitating the reaction.[3]
Broad, but can be sluggish with hindered substrates
Excellent for hindered substrates
Typical Yield
Good to Excellent
Excellent
Experimental Workflows
Caption: Workflow for EDC/HOBt-Mediated Amidation.
Caption: Workflow for PyBOP-Mediated Amidation.
Conclusion
Both the EDC/HOBt and PyBOP methods are effective for the synthesis of N-isopropyl-5-bromo-2-methoxybenzamide from 5-bromo-2-methoxybenzoic acid. The choice between the two will depend on the specific requirements of the synthesis, including cost, desired reaction time, and the scale of the reaction. For routine, cost-effective synthesis, the EDC/HOBt method is a reliable choice. For more challenging couplings, or when a faster reaction is desired, PyBOP offers a highly efficient alternative. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the final product in high purity.
References
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
Organic Synthesis. Acid-Amine Coupling using PyBOP. Available at: [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]
Application Notes and Protocols for the Incorporation of 5-bromo-N-isopropyl-2-methoxybenzamide into Custom Peptides
Introduction The bespoke design of peptides with tailored functionalities is a cornerstone of modern drug discovery and chemical biology. The incorporation of non-canonical amino acids and other synthetic moieties can pr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The bespoke design of peptides with tailored functionalities is a cornerstone of modern drug discovery and chemical biology. The incorporation of non-canonical amino acids and other synthetic moieties can profoundly influence the conformational stability, receptor affinity, and pharmacokinetic properties of a peptide. 5-bromo-N-isopropyl-2-methoxybenzamide is a synthetic molecule that, when incorporated into a peptide chain, can introduce unique steric and electronic features. The aromatic ring system, substituted with a bromine atom and a methoxy group, can engage in specific interactions with biological targets, while the N-isopropyl group can modulate the local conformation and proteolytic stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for incorporating 5-bromo-N-isopropyl-2-methoxybenzamide into custom peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined herein are grounded in established principles of peptide chemistry and are designed to be a robust starting point for the successful synthesis of modified peptides.
Chemical Properties of 5-bromo-N-isopropyl-2-methoxybenzamide
A thorough understanding of the chemical properties of 5-bromo-N-isopropyl-2-methoxybenzamide is crucial for its successful incorporation into a peptide sequence.
A benzamide derivative with a bromine atom at the 5-position, a methoxy group at the 2-position of the benzene ring, and an isopropyl group on the amide nitrogen.
The presence of the N-isopropyl group introduces some steric hindrance around the amide bond, which needs to be considered when selecting coupling reagents and reaction conditions.
Overview of the Synthetic Strategy
The incorporation of 5-bromo-N-isopropyl-2-methoxybenzamide will be achieved at the N-terminus of a peptide chain synthesized on a solid support. The general workflow follows the well-established Fmoc/tBu strategy for SPPS.[2]
Caption: General workflow for the incorporation of 5-bromo-N-isopropyl-2-methoxybenzamide.
Materials and Reagents
Resins
The choice of resin depends on the desired C-terminal functionality of the peptide.[3]
For C-terminal amides: Rink amide resin is a suitable choice.[3]
For C-terminal carboxylic acids: 2-Chlorotrityl chloride resin or Wang resin can be used.[3]
Due to the potential steric hindrance from the N-isopropyl group, a highly efficient coupling reagent is recommended. Traditional carbodiimide reagents like DCC may be less effective.[4]
Another effective reagent for difficult couplings.[6][7]
Cleavage Cocktail
A standard cleavage cocktail is used to cleave the peptide from the resin and remove side-chain protecting groups.[8]
Reagent K (for peptides with sensitive residues like Cys, Met, Trp): TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5)[8]
Standard Cocktail (for peptides without sensitive residues): TFA/triisopropylsilane (TIS)/water (95:2.5:2.5)[8]
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-methoxybenzoic acid
To be incorporated, the commercially available 5-bromo-N-isopropyl-2-methoxybenzamide needs to be hydrolyzed to its corresponding carboxylic acid.
Hydrolysis: Reflux 5-bromo-N-isopropyl-2-methoxybenzamide with an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) until the reaction is complete (monitored by TLC or LC-MS).
Work-up (for acidic hydrolysis): Cool the reaction mixture, and the product may precipitate. Filter the solid and wash with cold water. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
Work-up (for basic hydrolysis): Cool the reaction mixture and acidify with concentrated HCl until the pH is acidic. The carboxylic acid should precipitate. Filter the solid, wash with cold water, and dry.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromo-2-methoxybenzoic acid.
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc/tBu SPPS approach.[2] The peptide chain is assembled on the chosen resin up to the N-terminal amino acid.
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[2]
Fmoc Deprotection:
Treat the resin with 20% piperidine in DMF for 5 minutes.
Drain the solution.
Treat again with 20% piperidine in DMF for 15 minutes.
Wash the resin thoroughly with DMF (5-7 times).
Perform a Kaiser test to confirm the presence of a free amine.
Protocol 3: Coupling of 5-bromo-2-methoxybenzoic acid
Caption: Coupling of 5-bromo-2-methoxybenzoic acid to the peptide resin.
Activation of 5-bromo-2-methoxybenzoic acid:
In a separate vial, dissolve 3 equivalents of 5-bromo-2-methoxybenzoic acid and 2.9 equivalents of HATU in DMF.
Add 6 equivalents of DIPEA to the solution and vortex for 1-2 minutes. The solution should change color, indicating activation.
Coupling to the Resin:
Add the activated carboxylic acid solution to the deprotected peptide-resin.
Agitate the reaction vessel for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time may need to be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40 °C).
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents.
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the coupling is incomplete, repeat the coupling step.
Protocol 4: Cleavage and Deprotection
Resin Preparation: Wash the resin with DCM (3-5 times) and dry it under a stream of nitrogen.[9]
Cleavage:
Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.[8] Use approximately 10 mL of cocktail per gram of resin.
Stir the mixture at room temperature for 2-3 hours.[9]
Peptide Precipitation:
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[10] A white precipitate should form.
Isolation and Washing:
Centrifuge the mixture to pellet the peptide.
Decant the ether.
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[10]
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
Purification and Characterization
Purification
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Parameter
Recommended Condition
Rationale
Column
C18 stationary phase
Suitable for a wide range of peptide hydrophobicities.
A linear gradient of increasing Mobile Phase B (e.g., 5-95% B over 30 minutes)
To effectively separate the target peptide from impurities.
Detection
UV absorbance at 220 nm and 280 nm
220 nm for the peptide backbone and 280 nm for the aromatic ring of the incorporated moiety.
Characterization
The purified peptide must be thoroughly characterized to confirm its identity and purity.[11][12]
Technique
Purpose
Liquid Chromatography-Mass Spectrometry (LC-MS)
To determine the molecular weight of the final peptide and confirm successful incorporation of the 5-bromo-N-isopropyl-2-methoxybenzamide moiety.[13][14]
Analytical RP-HPLC
To assess the purity of the final product.[14][15]
Tandem Mass Spectrometry (MS/MS)
For peptide sequencing to confirm the amino acid sequence and the location of the modification.[11][12]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Coupling
Steric hindrance of the N-isopropyl group. Insufficient activation or coupling time.
Use a more powerful coupling reagent like HATU.[5][6] Increase the coupling time or temperature. Double the coupling step.
Low Cleavage Yield
Incomplete cleavage from the resin.
Extend the cleavage time. Use a stronger cleavage cocktail if necessary.
Side Product Formation
Re-attachment of protecting groups or scavengers.
Ensure an adequate amount and type of scavengers are used in the cleavage cocktail, especially for sensitive amino acids.[8]
Poor Purification Profile
Peptide aggregation.
Modify the HPLC gradient or mobile phase. Peptides containing hydrophobic residues may aggregate; consider using a different stationary phase (e.g., C4 or C8).
Conclusion
The protocol detailed in this application note provides a robust framework for the successful incorporation of 5-bromo-N-isopropyl-2-methoxybenzamide into custom peptides. By carefully selecting reagents and optimizing reaction conditions, researchers can effectively synthesize these modified peptides for a wide range of applications in drug discovery and chemical biology. The analytical techniques described are essential for ensuring the identity and purity of the final product, which is a critical aspect of any peptide-based research.
References
PEPDOO. (2025, June 29). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
(2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
(N.d.). Peptide Analysis Techniques Review.
Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Intertek. (N.d.). Peptide Characterisation Supporting Peptide Drug Development.
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
(N.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
(N.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
(N.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate.
Ott, D. B., et al. (2000, February 2). Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-Containing Peptides. The Journal of Organic Chemistry - ACS Publications.
MS Bioworks. (N.d.). Investigation of Proteolytic Cleavage at Modified Residues.
Sigma-Aldrich. (N.d.). Fmoc Resin Cleavage and Deprotection.
Rusnak, F., et al. (2000, October 5). Cleavage and Identification of Proteins: A Modified Aspartyl−Prolyl Cleavage. Analytical Chemistry - ACS Publications.
(N.d.). US4569967A - Synthesis of N-substituted peptide amides - Google Patents.
(N.d.). 5-broMo-N-isopropyl-2-MethoxybenzenesulfonaMide — Chemical Substance Information.
Application Notes and Protocols: Palladium-Catalyzed Amination of 5-bromo-N-isopropyl-2-methoxybenzamide
Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sect...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a prevalent motif in a vast array of biologically active compounds and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely supplanting harsher, more traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic amination of 5-bromo-N-isopropyl-2-methoxybenzamide. This particular transformation is of significant interest as the resulting product, an N-isopropyl-2-methoxy-5-aminobenzamide derivative, serves as a key structural unit in various pharmacologically relevant molecules. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and discuss the critical parameters that govern the success of this transformation.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1][2] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4]
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (5-bromo-N-isopropyl-2-methoxybenzamide) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a Pd(II) intermediate. The rate of this step can be influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.[3]
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. Subsequent deprotonation by a base, such as sodium tert-butoxide (NaOtBu), generates a palladium-amido complex. The choice of base is critical, as it must be strong enough to deprotonate the coordinated amine without promoting undesirable side reactions.[5]
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aryl amine is released from the palladium center. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. The rate of reductive elimination is often enhanced by bulky, electron-rich phosphine ligands which promote the formation of a three-coordinate intermediate that readily undergoes this final step.[3][6]
Caption: The Buchwald-Hartwig Catalytic Cycle.
The Critical Role of Ligand Selection
The choice of phosphine ligand is arguably the most crucial parameter in a successful Buchwald-Hartwig amination. The ligand's steric and electronic properties directly influence the stability of the catalytic species and the rates of the individual steps in the catalytic cycle.[6][7] Bulky and electron-rich ligands are generally preferred as they promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[6] Furthermore, their steric bulk can facilitate the final reductive elimination step.[3][6]
For the amination of 5-bromo-N-isopropyl-2-methoxybenzamide, biarylphosphine ligands such as XPhos, SPhos, and BrettPhos have demonstrated considerable success in related systems.[7][8] The selection of the optimal ligand may require some empirical screening, as subtle substrate-ligand interactions can significantly impact reaction efficiency.
This protocol provides a general method for the amination of 5-bromo-N-isopropyl-2-methoxybenzamide. It is essential that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the palladium catalyst.
Materials:
5-bromo-N-isopropyl-2-methoxybenzamide
Amine (e.g., a solution of ammonia in a suitable solvent, or a primary/secondary amine)
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)
Sodium tert-butoxide (NaOtBu)
Anhydrous toluene or dioxane
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)
Magnetic stirrer and heating plate
Reaction Setup Workflow:
Caption: Experimental workflow for the amination reaction.
Step-by-Step Procedure:
Reaction Setup: In a glovebox or under a stream of inert gas, add 5-bromo-N-isopropyl-2-methoxybenzamide (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂ at 1-2 mol%), the phosphine ligand (1.2-2.4 mol% relative to Pd), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Inert Atmosphere: Seal the flask with a septum, and if not in a glovebox, evacuate and backfill with argon or nitrogen three times.
Reagent Addition: Add anhydrous toluene or dioxane via syringe to achieve a suitable concentration (typically 0.1-0.5 M). Then, add the amine (1.2-1.5 equiv) via syringe.
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80 to 110 °C. The optimal temperature may need to be determined empirically.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Dilute with an organic solvent such as ethyl acetate and transfer the mixture to a separatory funnel.
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-isopropyl-2-methoxy-5-aminobenzamide derivative.
Data Summary and Optimization Parameters
The success of the catalytic amination is highly dependent on the careful optimization of several key parameters. The following table provides a summary of typical reaction conditions and their potential impact on the reaction outcome.
Parameter
Typical Range/Value
Rationale and Considerations
Palladium Precursor
Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)
Both are common and effective Pd(0) sources or precursors. Pd₂(dba)₃ is a direct Pd(0) source, while Pd(OAc)₂ is reduced in situ.
Ligand
Biarylphosphines (e.g., XPhos, SPhos)
Ligand choice is critical for reaction efficiency and scope. Sterically bulky and electron-rich ligands are often optimal.[6][7]
Base
NaOtBu, K₂CO₃, Cs₂CO₃ (1.2-2.0 equiv)
A strong, non-nucleophilic base is required for deprotonation of the amine. NaOtBu is commonly used.
Solvent
Toluene, Dioxane, THF
Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation and side reactions.
Temperature
80-110 °C
Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions.
Amine Stoichiometry
1.1-1.5 equivalents
A slight excess of the amine is typically used to ensure complete conversion of the aryl bromide.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently strong base- Low reaction temperature
- Ensure anhydrous and anaerobic conditions.- Screen different palladium precursors and ligands.- Use a stronger base or increase the amount of base.- Increase the reaction temperature.
Formation of Side Products
- Hydrodehalogenation of the starting material- Catalyst decomposition
- Ensure the absence of water and other protic sources.- Lower the reaction temperature.- Use a more robust ligand.
Difficulty in Product Isolation
- Emulsion during workup- Co-elution with impurities
- Add more brine during the extraction.- Optimize the eluent system for column chromatography.
Conclusion
The palladium-catalyzed amination of 5-bromo-N-isopropyl-2-methoxybenzamide is a robust and efficient method for the synthesis of valuable aminobenzamide derivatives. By understanding the underlying mechanism and carefully controlling the key reaction parameters—particularly the choice of ligand—researchers can achieve high yields of the desired product. The protocol provided herein serves as a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base.
Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxyl
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
Buchwald–Hartwig amin
Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy Benzenesulphonamide.
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed.
Buchwald-Hartwig Amin
The Ultimate Guide to Buchwald-Hartwig Amin
Buchwald-Hartwig Coupling. Alfa Chemistry.
A comparative study of different catalytic systems for 2-Amino-5-bromobenzamide reactions. Benchchem.
Technical Support Center: Resolving Solubility Issues of 5-bromo-N-isopropyl-2-methoxybenzamide
Welcome to the technical support guide for 5-bromo-N-isopropyl-2-methoxybenzamide. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 5-bromo-N-isopropyl-2-methoxybenzamide. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and detailed protocols to effectively manage and resolve these issues in your experiments.
Understanding the Molecule: A Structural Perspective on Solubility
Direct, published quantitative solubility data for 5-bromo-N-isopropyl-2-methoxybenzamide is limited. However, by analyzing its structure, we can predict its behavior and devise a rational strategy for solvent selection. The molecule consists of:
A Benzamide Core: A moderately polar aromatic amide structure. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting potential solubility in polar solvents.
A Bromine Atom and a Methoxy Group: These substituents on the benzene ring increase the molecule's molecular weight and can influence electronic distribution and crystal packing, which in turn affects the energy required to dissolve the solid.
An N-isopropyl Group: This non-polar alkyl group adds lipophilic character, which can enhance solubility in less polar organic solvents.
This combination of polar and non-polar features results in a molecule with balanced polarity, which can make finding a single, ideal solvent challenging. The compound's predicted LogP (a measure of lipophilicity) of ~2.6 further supports this intermediate polarity profile[1].
Indicates moderate polarity and hydrogen bonding capability.
Predicted LogP
2.59
Suggests a balance between hydrophilic and lipophilic character, indicating likely solubility in moderately polar to non-polar organic solvents and poor solubility in water.
This section addresses common issues in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Q1: I'm starting a new project. Which solvent should I try first for 5-bromo-N-isopropyl-2-methoxybenzamide?
Answer: For an initial screening, it is best to test a small range of solvents with varying polarities. Based on the structure and data from analogous benzamide compounds, polar aprotic solvents are often the most effective starting point.[2]
These solvents can engage in strong dipole-dipole interactions with the polar amide group.[2] DMF and DMSO are particularly powerful solvents for a wide range of organic molecules.
High to Moderate
Polar Protic
Methanol, Ethanol, Isopropanol
These solvents can act as hydrogen bond donors and acceptors, interacting with the amide and methoxy groups. Solubility of simple benzamide is highest in methanol.[3][4]
Moderate
Chlorinated
Dichloromethane (DCM), Chloroform
These are good solvents for moderately polar organic compounds. The N-isopropyl group contributes to solubility in these less polar systems.
Moderate to Low
Aromatic
Toluene, Xylene
Pi-pi stacking interactions between the solvent and the compound's benzene ring can promote dissolution.[2] Often used in co-solvent systems.
Low (likely requires heating)
Ethers
Tetrahydrofuran (THF), 2-Methyl-THF
Moderate polarity and ability to accept hydrogen bonds.
Moderate to Low
Non-Polar
Hexanes, Heptane
Unlikely to be effective due to the polar amide and methoxy groups. The molecule's polarity is too high for these solvents.
Very Low / Insoluble
Q2: My compound won't fully dissolve in my chosen solvent, even after stirring. What should I do next?
Answer: If initial attempts at room temperature are unsuccessful, you can employ physical methods to increase the dissolution rate and equilibrium solubility. This is often necessary to overcome the compound's crystal lattice energy—the energy holding the solid-state together.
Troubleshooting Workflow:
Caption: A decision tree for initial solubility troubleshooting.
Apply Gentle Heat: Increasing the temperature provides the energy needed to break the crystal lattice bonds, which is an endothermic process for most organic solids.[5][6] Heat the mixture gently (e.g., 40-60 °C) while stirring. Be cautious not to boil the solvent. Always check for potential compound degradation at higher temperatures.
Use Sonication: An ultrasonic bath can help break apart solid aggregates and increase the surface area available for solvation, accelerating the dissolution process.[7] This is particularly useful for kinetically slow dissolutions.
If these methods fail, the solvent is likely a poor match for the compound, and a different solvent or a co-solvent system is required.
Q3: What is a co-solvent system, and how can it help?
Answer: A co-solvent system is a mixture of two or more miscible solvents. This approach is highly effective when a single solvent cannot adequately dissolve a compound. By blending solvents, you can fine-tune the polarity and hydrogen-bonding characteristics of the solvent environment to better match the solute.[8] For aromatic amides, combining a polar aprotic solvent with an aromatic or alcoholic solvent can create a synergistic effect that significantly boosts solubility.[2]
Common Co-Solvent Strategies:
DCM / Methanol: A classic combination that covers a wide polarity range. Start with a high percentage of DCM and titrate in methanol.
Toluene / Acetone: The toluene can interact with the aromatic ring via pi-pi interactions, while the acetone solvates the polar amide group.[2]
THF / Ethanol: A moderately polar mixture effective for many drug-like molecules.
To obtain precise solubility data, a standardized experimental method is necessary. The shake-flask method is a reliable and widely accepted technique.
Objective: To determine the saturation solubility of 5-bromo-N-isopropyl-2-methoxybenzamide in a given solvent at a specific temperature.
Materials:
5-bromo-N-isopropyl-2-methoxybenzamide
Selected organic solvent(s) (HPLC-grade)
Analytical balance
Vials with screw caps (e.g., 4 mL)
Thermostatic shaker or incubator
Volumetric flasks and pipettes
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of the compound to a vial (e.g., ~20-30 mg into 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Agitate the vials for 24-48 hours to ensure equilibrium is reached.
Sample Collection and Preparation:
After the equilibration period, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a known volume of the clear supernatant using a pipette.
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.
Analysis:
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method.
Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.
Determine the concentration of the compound in your diluted sample from the calibration curve.
Data Reporting:
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
It is best practice to perform the experiment in triplicate to ensure reproducibility.[9]
References
Palmer, D. S., et al. (2020). Predicting Solubility of Organic Molecules in Organic Solvents and Water. Nature Communications. [Link]
Abraham, M. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
Jain, A., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]
Ouyang, J., et al. (2018). Solubility determination and modelling of benzamide in organic solvents. Journal of Chemical Thermodynamics. [Link]
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
Gracin, S., & Rasmuson, Å. C. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research. [Link]
Ouyang, J., et al. (2018). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. ResearchGate. [Link]
Li, Y., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. [Link]
Thermo Acoustic Study Of Benzamide In Different Solvents At 303K. (2024). Veterinaria. [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. [Link]
Novel diamine solvent system for co2 capture. (2020).
Kumar, L., & Verma, S. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (2025). Reddit. [Link]
5-broMo-N-isopropyl-2-MethoxybenzenesulfonaMide — Chemical Substance Information. (n.d.). NextSDS. [Link]
Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. (2025). ijrti.org. [Link]
Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. (2022). ACS Publications. [Link]
Technical Support Center: Synthesis & Yield Optimization of 5-Bromo-N-isopropyl-2-methoxybenzamide
Welcome to the Process Chemistry Support Center. This knowledge base is designed for researchers and drug development professionals optimizing the synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide (CAS: 899140-56-8).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. This knowledge base is designed for researchers and drug development professionals optimizing the synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide (CAS: 899140-56-8). This compound is a critical intermediate and building block in the development of arylsulfonamide orexin receptor agonists and various D2/D3 receptor antagonists.
Below, you will find diagnostic logic trees, mechanistic troubleshooting guides, and a self-validating Standard Operating Procedure (SOP) to maximize your reaction yield and purity.
Synthetic Workflow Overview
The most scalable and atom-economical route to 5-bromo-N-isopropyl-2-methoxybenzamide involves a two-phase approach starting from commercially available 2-methoxybenzoic acid (o-anisic acid).
Synthetic workflow for 5-bromo-N-isopropyl-2-methoxybenzamide.
FAQ: Why am I seeing 3,5-dibromo-2-methoxybenzoic acid impurities in my LC-MS?Mechanistic Cause: The methoxy (-OCH₃) group is strongly activating and ortho/para directing. The 5-position (para to the methoxy) is kinetically and thermodynamically favored due to less steric hindrance compared to the 3-position. However, if the reaction temperature exceeds 5°C or if excess brominating agent is present, the highly activated ring will undergo a secondary bromination at the 3-position.
Resolution: Strictly control the stoichiometry of N-Bromosuccinimide (NBS) to 1.05 equivalents. According to optimized industrial protocols, performing the bromination in aqueous NaOH at 0–5°C significantly suppresses dibromination compared to using Br₂ in acetic acid .
FAQ: How can I selectively isolate the 5-bromo product without column chromatography?Mechanistic Cause: The mono-brominated product has distinct pH-dependent solubility compared to the starting material and di-brominated byproducts.
Resolution: Slowly acidify the alkaline reaction mixture to pH 2.5 using 1M HCl while maintaining the temperature at 15°C. The 5-bromo-2-methoxybenzoic acid will selectively crystallize, leaving the majority of impurities in the mother liquor .
FAQ: Should I use a standard coupling reagent (e.g., EDC/HOBt) or the acid chloride method?Mechanistic Cause: Isopropylamine possesses a bulky isopropyl group directly adjacent to the nucleophilic nitrogen, creating moderate steric hindrance. Standard active esters (like those formed by EDC or DCC) are often not electrophilic enough to overcome this hindrance efficiently, leading to incomplete conversion and difficult purification (e.g., removing urea byproducts).
Resolution: The acid chloride method is highly recommended. Acid chlorides are highly reactive electrophiles that easily overcome the steric bulk of isopropylamine .
Fast reaction, high conversion under mild conditions.
High cost of HATU; atom-uneconomical for scale-up.
Carbodiimide
EDC·HCl, HOBt, DIPEA
60–75%
Mild conditions, no corrosive gases generated.
Lower yield due to sterics; difficult removal of urea byproducts.
FAQ: My acid chloride conversion is complete, but the final amide yield is low. What is happening?Mechanistic Cause: The most common culprit is the competitive hydrolysis of the 5-bromo-2-methoxybenzoyl chloride back to the carboxylic acid before the isopropylamine can attack. This occurs if the isopropylamine, base, or solvent (DCM) is not strictly anhydrous.
Diagnostic logic tree for troubleshooting low yields in the amidation step.
Standard Operating Procedure (SOP): Optimized Amidation
This protocol utilizes the acid chloride method, which is self-validating: the cessation of gas evolution indicates complete acid chloride formation, and the biphasic workup inherently removes unreacted starting materials .
Reagents & Materials:
5-Bromo-2-methoxybenzoic acid (1.0 eq)
Thionyl chloride (SOCl₂) (1.5 eq)
Anhydrous N,N-Dimethylformamide (DMF) (0.05 eq)
Isopropylamine (1.5 eq) - Distilled over KOH prior to use.
Triethylamine (Et₃N) (2.0 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Acid Chloride Formation: Suspend 5-bromo-2-methoxybenzoic acid in anhydrous DCM (0.2 M concentration) in a flame-dried round-bottom flask under a nitrogen atmosphere.
Catalysis: Add a catalytic amount of anhydrous DMF. Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species.
Activation: Slowly add SOCl₂ dropwise at room temperature. Stir the mixture for 2–4 hours. Validation Check: The reaction is complete when the suspension becomes a clear, homogeneous solution and HCl/SO₂ gas evolution ceases.
Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. Co-evaporate the resulting residue twice with anhydrous toluene to ensure the complete removal of trace SOCl₂, which would otherwise consume the isopropylamine in the next step.
Amine Preparation: In a separate flame-dried flask, dissolve isopropylamine and Et₃N in anhydrous DCM. Cool the solution to 0°C using an ice-water bath.
Coupling: Dissolve the crude acid chloride in a small volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes. Critical Step: Maintain the internal temperature below 5°C to prevent the highly exothermic reaction from volatilizing the low-boiling isopropylamine (bp 32°C).
Completion: Allow the reaction to warm to room temperature and stir for 2 hours.
Workup & Quench: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess isopropylamine and Et₃N), saturated NaHCO₃ (to remove any hydrolyzed carboxylic acid), and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethyl acetate/hexanes to afford pure 5-bromo-N-isopropyl-2-methoxybenzamide as a white crystalline solid.
References
Google Patents (US Patent 5,248,817A)
Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Hydroxybiphenylamide GroEL/ES inhibitors are potent antibacterials against planktonic and biofilm forms of Staphylococcus aureus
Bioorganic & Medicinal Chemistry (PubMed Central - NIH)
URL:[Link]
Troubleshooting
Troubleshooting debromination side reactions during CAS 899140-56-8 cross-coupling
A Troubleshooting Guide to Mitigating Debromination Side Reactions in Cross-Coupling Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-1,6-naphth...
Author: BenchChem Technical Support Team. Date: March 2026
A Troubleshooting Guide to Mitigating Debromination Side Reactions in Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-1,6-naphthyridin-5(6H)-one (CAS 899140-56-8). This guide provides in-depth troubleshooting strategies, formatted as a series of frequently asked questions, to address the common and often frustrating side reaction of debromination (hydrodebromination) during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the debrominated byproduct, 1,6-naphthyridin-5(6H)-one, in my Suzuki-Miyaura coupling reaction. What is happening and what are the primary causes?
A1: The formation of a debrominated byproduct is a classic side reaction in palladium-catalyzed cross-couplings known as hydrodebromination.[1] This occurs when the bromine atom on your starting material is replaced by a hydrogen atom. The core issue is the formation of a palladium-hydride (Pd-H) species, which intercepts the catalytic cycle that should lead to your desired coupled product.[1] Instead of undergoing transmetalation with your boronic acid partner, the Pd(II)-complex formed after oxidative addition reacts with the hydride source and then reductively eliminates to give the unwanted debrominated product.[2]
Several factors can promote the formation of these detrimental Pd-H species:
Choice of Base and Solvent: This is often the primary culprit. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride donors.[2][3] Alcohols, for instance, can be oxidized by the palladium complex to generate hydride species.[4]
Reaction Temperature: High reaction temperatures can lead to the thermal decomposition of solvents, ligands, or other reagents, creating unintended hydride sources.[1][4]
Catalyst and Ligand System: The stability and reactivity of the palladium catalyst and its coordinating ligand are critical. Highly active catalyst systems or unstable ligands can sometimes favor pathways that lead to debromination.[4][5]
Substrate Electronics: The 1,6-naphthyridin-5(6H)-one core is an electron-deficient heterocyclic system. While this generally favors the initial oxidative addition step, the overall electronic properties can influence the relative rates of desired coupling versus undesired debromination.
Q2: My initial screening shows about 30% debromination. What is the first parameter I should change to troubleshoot this?
A2: The first and most impactful parameter to investigate is your base and solvent system .[3] Given its direct role in generating hydride species, optimizing the base is a crucial first step.[2]
Troubleshooting Workflow: Base and Solvent Optimization
If you are using a strong base like sodium hydroxide (NaOH), sodium tert-butoxide (NaOtBu), or even sodium carbonate (Na₂CO₃) in a protic solvent like ethanol or a solvent/water mixture, consider the following changes:
Switch to a Milder Base: Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective for the coupling reaction while minimizing the formation of Pd-H species.[1]
Use Anhydrous, Aprotic Solvents: Replace alcoholic or aqueous solvent systems with anhydrous dioxane, toluene, or THF.[3] If water is absolutely necessary for solubility, use the minimum amount required.
Q3: I've changed my base and solvent, but debromination is still an issue in my Buchwald-Hartwig amination. What's the next step?
A3: If optimizing the base and solvent is insufficient, the next critical parameters to evaluate are the palladium catalyst and, more importantly, the ancillary ligand .[3] The ligand's steric and electronic properties dictate the stability of the catalytic complex and can significantly influence the relative rates of reductive elimination (product formation) versus the side reactions that lead to debromination.[3][6]
Recommended Strategy: Ligand Screening
For challenging substrates, screening a panel of ligands is a highly effective strategy. Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step, which can outcompete the debromination pathway.[4]
Ligand Type
Example Ligands
Rationale for Use
Bulky Biarylphosphines
XPhos, SPhos, RuPhos
These are often the "go-to" ligands for difficult couplings. Their bulk and electron-donating properties stabilize the catalyst and promote the final product-forming step.[3]
Ferrocenylphosphines
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
A robust and versatile ligand, often used in first-generation catalyst systems. It can provide a good balance of stability and activity.[6]
Bidentate Ligands
BINAP, Xantphos
Bidentate ligands form more stable complexes, which can sometimes reduce catalyst decomposition pathways that might contribute to side reactions.[5]
Experimental Protocol: Ligand Screening
Setup: Prepare a series of identical reaction vials under an inert atmosphere (Argon or Nitrogen).[7]
Reagents: To each vial, add 4-Bromo-1,6-naphthyridin-5(6H)-one (1.0 equiv), your amine coupling partner (1.2 equiv), a suitable palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and your optimized base (e.g., K₃PO₄, 2.0 equiv) in your chosen anhydrous aprotic solvent.
Ligand Addition: To each vial, add a different ligand (e.g., XPhos, SPhos, dppf, etc.) with the appropriate palladium-to-ligand ratio (typically 1:2 for monodentate ligands).
Reaction: Run all reactions at the lowest effective temperature (e.g., start at 80 °C) and monitor by LC-MS.[1]
Analysis: After a set time (e.g., 12 hours), analyze the ratio of the desired product to the debrominated byproduct in each reaction. This will identify the most selective ligand for your specific transformation.
Q4: Can the N-H proton on the naphthyridinone ring cause problems? Should I consider N-protection?
A4: Yes, the acidic N-H proton can absolutely cause issues. Under basic reaction conditions, this proton can be deprotonated, forming an anionic species. This increases the electron density on the heterocyclic ring system, which can make the C-Br bond more susceptible to undesired cleavage pathways.[8] For similar nitrogen-containing heterocycles like indoles and imidazoles, N-protection is often the most effective strategy to prevent dehalogenation.[2][8]
When to Consider N-Protection:
If you have already optimized the base, solvent, and ligand system and still observe significant debromination.
If you are using very strong bases (e.g., NaH, LHMDS) required for other functionalities in your molecule.
Recommended Protecting Groups:
Boc (tert-Butoxycarbonyl): Easily installed and removed under acidic conditions. A common choice for protecting amide/lactam nitrogens.
SEM (2-(Trimethylsilyl)ethoxymethyl): Robust and removed under specific fluoride or acidic conditions.
PMB (p-Methoxybenzyl): Can be removed oxidatively.
Protecting the nitrogen atom can electronically insulate the ring and stabilize the C-Br bond, making it a powerful, albeit longer, route to suppress the debromination side reaction.[8]
Q5: I have optimized my reaction and reduced debromination to <5%, but my overall conversion is low. What should I do?
A5: Low conversion after optimizing for selectivity points towards issues with catalyst activity or reaction conditions being too mild .[2]
Troubleshooting Workflow: Low Conversion
Here is a checklist to address low conversion:
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[7] Ensure your reaction flask is properly evacuated and backfilled with argon or nitrogen, and that your solvents are thoroughly degassed.[7]
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a modern, air-stable Pd(II) pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2). These are designed for reliable activation and can lead to more reproducible results.[3]
Verify Reagent Quality: Confirm the purity of your 4-Bromo-1,6-naphthyridin-5(6H)-one. For Suzuki reactions, be aware that boronic acids can degrade over time; use a fresh or purified batch.[2]
Incrementally Increase Temperature: Since you optimized at a lower temperature to reduce side reactions, you may now need to slowly increase it to improve the rate. Raise the temperature in 10-20 °C increments and monitor both product formation and the re-emergence of the debrominated byproduct.[1]
Increase Concentration: In some cases, more dilute conditions can favor side reactions. Try running the reaction at a higher concentration.
By systematically addressing these factors—starting with the base/solvent, moving to the catalyst/ligand, and finally fine-tuning the conditions for conversion—researchers can effectively troubleshoot and minimize debromination, leading to higher yields of the desired cross-coupled product.
References
Singh, U. K., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(6), 1595-1616. [Link]
Sherwood, T. C., et al. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 138(25), 7985-7994. [Link]
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]
Li, J., et al. (2024). Iron-Catalyzed Reductive Cross-Coupling of Heterocyclic Bromides. ACS Catalysis, 14, 8073-8080. [Link]
Al-Masri, Z. A. A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 19. [Link]
ChemicalCell. (n.d.). 4-Bromo-1,5-Naphthyridine CAS NO 90001-34-6. Retrieved from [Link]
Cross-Coupling Reactions Guide. (n.d.). Retrieved from [Link]
Harned, A. M. (n.d.). Cross coupling reactions. Retrieved from [Link]
Perez, K. M. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Retrieved from [Link]
Purification techniques for crude 5-bromo-N-isopropyl-2-methoxybenzamide reaction mixtures
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 5-bromo-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 5-bromo-N-isopropyl-2-methoxybenzamide (CAS 899140-56-8).[1] Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to resolve common and complex purification challenges.
Section 1: Understanding the Source of Impurities
Effective purification begins with understanding the potential impurities arising from the synthesis. The most common route to 5-bromo-N-isopropyl-2-methoxybenzamide involves a two-step process:
Acyl Chloride Formation: 5-bromo-2-methoxybenzoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, to form 5-bromo-2-methoxybenzoyl chloride.[2][3]
Amidation: The resulting acyl chloride is then reacted with isopropylamine to form the desired amide product.[4][5][]
This synthetic pathway can introduce several classes of impurities that must be removed.
Diagram: Typical Impurity Profile
Below is a diagram illustrating the main reaction and common side products.
Caption: Origin of common impurities in the synthesis.
Section 2: Troubleshooting Guide
This table addresses common issues observed during the purification of 5-bromo-N-isopropyl-2-methoxybenzamide.
Problem Observed
Probable Cause(s)
Recommended Solution(s) & Scientific Rationale
Crude product is a sticky oil or refuses to solidify.
1. High Impurity Content: Significant amounts of unreacted starting materials or solvent can depress the melting point, resulting in an oil. 2. Residual Solvent: Trapped solvent (e.g., DCM, Toluene) from the reaction.
Solution: 1. Perform a thorough aqueous workup (see Protocol 1) to remove acidic and basic impurities.[7][8] 2. Attempt to precipitate the product by adding a non-polar solvent (anti-solvent) like hexanes or heptane and scratching the flask. 3. If oiling persists, purify via column chromatography (Protocol 3) to isolate the pure compound, which should be a solid.[9]
Low yield after recrystallization.
1. Inappropriate Solvent Choice: The product is too soluble in the chosen solvent, even at low temperatures.[9] 2. Excessive Solvent Volume: Using too much hot solvent prevents the solution from becoming supersaturated upon cooling.[9] 3. Premature Crystallization: Crystals formed during hot filtration, leading to product loss.
Solution: 1. Consult the solvent selection guide (Table 2) and perform small-scale solubility tests. A binary solvent system (e.g., Ethyl Acetate/Hexanes) often provides better yield control.[10] 2. Use the absolute minimum amount of hot solvent required to dissolve the crude product.[11] 3. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
Product has a persistent yellow or brown color.
1. Chromophoric Byproducts: Minor side reactions can generate colored, often highly conjugated, impurities. 2. Degradation: The compound may be sensitive to prolonged heating during recrystallization.
Solution: 1. During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution and reflux for 5-10 minutes before hot filtration. Charcoal has a high surface area that adsorbs colored impurities.[9] 2. Use charcoal sparingly as it can also adsorb the desired product. 3. If color persists, column chromatography is the most effective method for removal.
Broad or depressed melting point after purification.
1. Trapped Impurities: Co-crystallization of impurities with the product. 2. Incomplete Drying: Residual solvent is trapped in the crystal lattice.
Solution: 1. Re-crystallize the material, ensuring slow cooling to allow for proper crystal lattice formation, which excludes impurities more effectively.[11] 2. Dry the purified solid under high vacuum for several hours, potentially with gentle heating (well below the melting point), to remove all solvent traces.
TLC shows a baseline spot (polar impurity).
1. Unreacted Carboxylic Acid: 5-bromo-2-methoxybenzoic acid is highly polar and will often stick to the baseline on silica gel TLC. 2. Amine Salt: Isopropylammonium chloride is a salt and is non-mobile on silica TLC.
Solution: 1. Perform an aqueous workup with a basic wash (e.g., sat. NaHCO₃ or 1M NaOH) to deprotonate the carboxylic acid into its water-soluble salt, removing it into the aqueous phase.[7][8] 2. A simple water wash during the workup is sufficient to remove the highly water-soluble amine salt.
TLC shows a spot close to the solvent front (non-polar impurity).
1. Byproducts from Starting Material Synthesis: Impurities from the synthesis of 5-bromo-2-methoxybenzoic acid may carry through. 2. Grease: Contamination from glassware.
Solution: 1. Column chromatography (Protocol 3) is highly effective at separating non-polar impurities. 2. If recrystallizing, try a less polar solvent system where the impurity has high solubility and the product has low solubility.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in purifying the crude reaction mixture?A1: An acidic and basic aqueous workup (extraction) is the most crucial initial step. The reaction to form an amide from an acyl chloride and an amine generates one equivalent of HCl, which is neutralized by a second equivalent of the amine, forming isopropylammonium chloride.[4][5] Furthermore, any unreacted acyl chloride will hydrolyze to the corresponding carboxylic acid.[12][13] A proper workup systematically removes these primary contaminants:
Base Wash (e.g., 1M NaOH or sat. NaHCO₃): Removes acidic 5-bromo-2-methoxybenzoic acid.[7][8]
Water/Brine Wash: Removes the water-soluble ammonium salt and residual water from the organic layer.[7]
Q2: My product oiled out during recrystallization instead of forming crystals. What should I do?A2: "Oiling out" occurs when a compound's solubility limit is exceeded above its melting point, or when the presence of impurities creates a low-melting eutectic mixture. To resolve this, try the following:
Re-heat the solution to dissolve the oil completely.
Add a slightly larger volume of the hot solvent to ensure the solution is not supersaturated at a high temperature.
Allow the solution to cool much more slowly. Rapid cooling favors oil formation. Let it cool to room temperature undisturbed before moving to an ice bath.
If it persists, add a "seed crystal" (a tiny amount of pure, solid product) to induce crystallization.[10]
If these steps fail, the impurity level is likely too high for recrystallization. The material should be purified by column chromatography first.[9]
Q3: How do I choose the best solvent for recrystallization?A3: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[10][11] For benzamide derivatives, common solvents include ethanol, isopropanol, ethyl acetate, and binary mixtures like ethyl acetate/hexanes.[7][9] You should perform small-scale solubility tests in test tubes with a few milligrams of your crude product to identify the best solvent or solvent system empirically.
Table 2: Common Solvents for Recrystallization of Benzamides
Solvent System
Polarity
Typical Use Case
Ethanol or Isopropanol
Polar Protic
Good for many benzamides. Dissolves product when hot, crystals form upon cooling.
Ethyl Acetate / Hexanes
Med. Polarity / Non-polar
A versatile binary system. Dissolve in minimal hot ethyl acetate, then add hexanes dropwise until cloudy. Reheat to clarify and cool slowly.
Acetone / Water
Polar Aprotic / Polar Protic
Useful for more polar compounds. Dissolve in hot acetone, add water until persistent cloudiness, then cool.
Toluene
Non-polar Aromatic
Can be effective but requires higher temperatures. Good for removing more polar impurities that remain in the mother liquor.
Q4: What are the recommended conditions for purifying 5-bromo-N-isopropyl-2-methoxybenzamide by column chromatography?A4: For column chromatography on silica gel, the goal is to find a solvent system that provides a retention factor (Rf) of ~0.3-0.4 for the product on a TLC plate.[9] A good starting point for the mobile phase is a mixture of hexanes (or heptane) and ethyl acetate.
Step 1 (TLC): Test different ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc) to find the optimal Rf.
Step 2 (Column): Pack a silica gel column with the chosen eluent. Load the crude product (dissolved in a minimum of dichloromethane or the eluent) onto the column.
Step 3 (Elution): Elute with the solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.[14]
Section 4: Detailed Purification Protocols
Diagram: General Purification Workflow
Caption: Decision workflow for purification.
Protocol 1: Standard Aqueous Workup
Objective: To remove acidic, basic, and water-soluble impurities from the crude reaction mixture.
Quenching: Dilute the crude reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM). Transfer the solution to a separatory funnel.
Acid Wash: Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer. This step removes excess isopropylamine.[7]
Base Wash: Add an equal volume of 1M NaOH (aq) or saturated NaHCO₃ (aq). Shake and vent as before. Drain the aqueous layer. This step removes unreacted 5-bromo-2-methoxybenzoic acid.[7][8]
Brine Wash: Add an equal volume of saturated NaCl (aq) (brine). Shake and drain the aqueous layer. This helps to remove residual water from the organic phase.
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes until the solution is clear.
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, washed product.
Protocol 2: Recrystallization
Objective: To obtain a highly pure crystalline solid from the crude product. This protocol assumes an ethyl acetate/hexanes solvent system.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate needed to fully dissolve the solid.[11]
Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5 minutes.
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
Crystallization: To the hot, clear solution, add hexanes dropwise while swirling until a faint, persistent cloudiness appears. Add a few drops of hot ethyl acetate to redissolve the precipitate.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold hexanes to remove any soluble impurities adhering to the crystal surfaces.[11]
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 3: Column Chromatography
Objective: To separate the target compound from impurities that could not be removed by extraction or recrystallization.
TLC Analysis: Determine an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) that gives the product an Rf of ~0.3-0.4.
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column. Ensure there are no air bubbles or cracks. Add a small layer of sand on top of the silica.
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the column.
Elution: Carefully add the eluent to the column and begin elution, maintaining a constant level of solvent above the silica.[14] Collect fractions in test tubes.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[14]
References
BenchChem. (n.d.). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
The Organic Chemistry Tutor. (2022, October 3). Liquid-Liquid Extraction. [Video]. YouTube.
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
American Chemical Society. (2020, March 11). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. Crystal Growth & Design.
American Chemical Society. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
Revue Roumaine de Chimie. (n.d.).
Popescu, I. M., et al. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
American Chemical Society. (2011, March 18). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Crystal Growth & Design.
ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?.
BenchChem. (n.d.). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Aminations
Welcome to the Advanced Troubleshooting Guide for the Buchwald-Hartwig amination of CAS 899140-56-8 (5-Bromo-N-isopropyl-2-methoxybenzamide). This guide is designed for drug development professionals and synthetic chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for the Buchwald-Hartwig amination of CAS 899140-56-8 (5-Bromo-N-isopropyl-2-methoxybenzamide). This guide is designed for drug development professionals and synthetic chemists aiming to optimize catalytic efficiency, reduce palladium contamination, and lower catalyst loadings from standard >5 mol% down to highly efficient 0.5–1.0 mol% regimes.
Substrate Profiling & Mechanistic Challenges
Q: What specific structural features of 5-Bromo-N-isopropyl-2-methoxybenzamide (CAS 899140-56-8) complicate catalyst loading optimization?A: CAS 899140-56-8 presents two distinct mechanistic hurdles that typically force researchers into using high catalyst loadings to achieve full conversion:
Electronic Deactivation (Slow Oxidative Addition): The methoxy (-OMe) group at the C2 position is para to the bromide at C5. As a strong electron-donating group, it increases the electron density of the aromatic ring. This raises the activation energy required for the oxidative addition of the Pd(0) species into the C-Br bond, making this step the rate-limiting bottleneck[1].
Chemoselectivity & Catalyst Poisoning: The substrate contains a secondary isopropyl amide at C1. The amide N-H proton can be deprotonated by strong bases, allowing the amide to coordinate with the Pd(II) intermediate. This forms a catalytically dormant off-cycle complex, effectively poisoning the catalyst and necessitating higher Pd concentrations to maintain turnover[2].
Caption: Catalytic cycle and off-cycle deactivation pathways for CAS 899140-56-8.
Troubleshooting & FAQs
Q: My reaction stalls at 40% conversion, and I observe a black precipitate. Why is this happening, and how can I lower my loading from 5 mol% to 0.5 mol%?A: The black precipitate is Palladium Black , an inactive agglomeration of Pd(0) that forms when the catalyst falls out of the catalytic cycle[3].
Causality: Traditional systems like Pd(OAc)₂ + free ligand require the in situ reduction of Pd(II) to Pd(0), which is inefficient. If oxidative addition is slow (due to the para-methoxy group), the unligated Pd(0) aggregates before it can react[4].
Solution: Switch to a Palladacycle Precatalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3). These precatalysts rapidly generate the active monoligated Pd(0)L species in a strict 1:1 ratio upon mild base activation, preventing aggregation and allowing you to drop the loading to 0.5 - 1.0 mol%[3].
Q: I am observing significant side-product formation and oligomerization. How do I adjust my reagents?A: Side reactions are likely driven by the deprotonation of your substrate's secondary amide.
Causality: Strong alkoxide bases like Sodium tert-butoxide (NaOtBu) are incompatible with base-sensitive functional groups and can deprotonate the amide, leading to competing N-arylation[5].
Solution: Substitute NaOtBu with a milder, inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) [6]. While the reaction may require slightly longer times or higher temperatures (e.g., 90-100 °C), the chemoselectivity will drastically improve, preserving your active catalyst.
Q: Which ligand should I choose to overcome the slow oxidative addition?A: You must utilize bulky, electron-rich dialkylbiaryl phosphines. The electron-rich nature accelerates oxidative addition into the deactivated C-Br bond, while the steric bulk prevents the formation of inactive bis-ligated Pd(II)L₂ species[7]. Use BrettPhos for primary amines and RuPhos for secondary amines[1].
Caption: Logic tree for troubleshooting and optimizing catalyst loading.
Quantitative Data: Optimization Matrix
The following table summarizes the optimal parameters for achieving <1.0 mol% catalyst loading with CAS 899140-56-8, synthesized from established ligand electronic/steric profiles[4],[7],[1].
This protocol is designed as a self-validating system . Visual cues during the procedure will immediately indicate whether the failure is due to oxygen ingress or base insolubility, preventing wasted time on doomed reactions.
Reagents:
CAS 899140-56-8 (1.0 equiv, 1.0 mmol)
Amine partner (1.2 equiv, 1.2 mmol)
BrettPhos Pd G3 (0.005 equiv, 0.5 mol%)
Cs₂CO₃ (2.0 equiv, 2.0 mmol) - Must be finely milled and anhydrous
Anhydrous, degassed 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
Preparation: In an argon-filled glovebox, add CAS 899140-56-8, BrettPhos Pd G3, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar[3].
Solvent Addition: Seal the tube with a PTFE septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, degassed 1,4-dioxane via syringe.
Amine Addition: Add the amine partner via microsyringe. (Note: If the amine is a solid, add it during Step 1).
Activation & Heating: Place the tube in a pre-heated oil bath at 90 °C.
Self-Validation Checkpoint: Within 5-10 minutes, the solution should transition from pale yellow to a deep red/orange, indicating the successful generation of the active Pd(0) species. If the solution turns opaque black, oxygen contamination or complete ligand dissociation has occurred[3].
Reaction Monitoring: Stir vigorously (1000 rpm) for 12-16 hours. High stirring rates are critical due to the heterogeneous nature of the inorganic Cs₂CO₃ base.
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Pd residues and inorganic salts, and concentrate in vacuo.
References
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Available at: [Link][4]
Organic Process Research & Development (ACS). "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Available at: [Link][6]
Journal of the American Chemical Society (NIH PMC). "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Available at:[Link][2]
The Journal of Organic Chemistry (ACS). "An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides." Available at: [Link][5]
ACS Catalysis. "Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction." Available at:[Link][7]
ACS Omega (ResearchGate). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." Available at:[Link][1]
Technical Support Center: Commercial-Scale Synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the commercial scale-up of 5-bromo-N-isopropyl-2-methoxybenzamide. It provides in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the commercial scale-up of 5-bromo-N-isopropyl-2-methoxybenzamide. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges in minimizing impurities during synthesis and purification. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure the highest standards of purity and process robustness.
During the commercial scale-up of 5-bromo-N-isopropyl-2-methoxybenzamide, a variety of impurities can arise from starting materials, reagents, and side reactions. This guide provides a systematic approach to identifying and mitigating these impurities.
Issue 1: Presence of Unreacted Starting Materials
Symptom: HPLC analysis of the crude or final product shows significant peaks corresponding to 5-bromo-2-methoxybenzoic acid and/or isopropylamine.
Root Cause Analysis and Solutions:
Incomplete Reaction: The amide coupling reaction may not have gone to completion.
Solution: Increase the reaction time and monitor the reaction progress by TLC or in-process HPLC. Ensure that the reaction temperature is optimal for the chosen coupling reagent. For less reactive starting materials, a moderate increase in temperature may be necessary.[1]
Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials.
Solution: While a 1:1 molar ratio is theoretically required, a slight excess (1.05-1.1 equivalents) of isopropylamine can be used to drive the reaction to completion. However, a large excess should be avoided to prevent the formation of other impurities.[1]
Inefficient Activation of Carboxylic Acid: The carboxylic acid may not be fully activated before the addition of the amine.
Solution: If using a coupling reagent like EDC or HATU, ensure adequate pre-activation time before adding isopropylamine. The choice of coupling reagent is also critical; for sterically hindered or electron-deficient partners, more potent reagents may be required.[2]
Issue 2: Formation of Over-acylated Byproduct
Symptom: An impurity with a higher molecular weight than the desired product is detected, consistent with the formation of N-(5-bromo-2-methoxybenzoyl)-N-isopropyl-5-bromo-2-methoxybenzamide.
Root Cause Analysis and Solutions:
Excess Acylating Agent: A significant excess of the activated 5-bromo-2-methoxybenzoic acid or the corresponding acyl chloride can lead to the acylation of the newly formed product.
Solution: Carefully control the stoichiometry of the reactants. If using an acyl chloride, add it slowly to the solution of isopropylamine to maintain a low concentration of the acylating agent.[1]
Reaction Conditions: The choice of base and reaction temperature can influence the formation of this diacylated impurity.
Solution: Employ a non-nucleophilic base to minimize side reactions. Running the reaction at a controlled, lower temperature can also disfavor the second acylation.[1]
Issue 3: Presence of Isomeric Impurities
Symptom: HPLC or GC-MS analysis reveals the presence of isomers of the final product, such as 3-bromo-N-isopropyl-2-methoxybenzamide or 4-bromo-N-isopropyl-2-methoxybenzamide.
Root Cause Analysis and Solutions:
Impure Starting Material: The 5-bromo-2-methoxybenzoic acid starting material may contain isomeric impurities from its synthesis. The bromination of 3-methoxybenzoic acid can lead to the formation of 2-bromo and 4-bromo isomers.
Solution: Source high-purity 5-bromo-2-methoxybenzoic acid. If necessary, purify the starting material by recrystallization or chromatography before use.[3] Implement stringent quality control of incoming raw materials.
Issue 4: Demethylation of the Methoxy Group
Symptom: An impurity corresponding to 5-bromo-2-hydroxy-N-isopropylbenzamide is detected.
Root Cause Analysis and Solutions:
Harsh Reaction Conditions: Exposure to strong acids or bases, particularly at elevated temperatures, can lead to the cleavage of the methyl ether.[4][5]
Solution: Avoid the use of strong acids or bases in the reaction and work-up steps. If acidic or basic conditions are necessary, they should be as mild as possible and carried out at lower temperatures. The stability of the methoxy group should be evaluated during process development.[4]
Issue 5: Impurities from Coupling Reagents
Symptom: The final product is contaminated with byproducts from the amide coupling reagent, such as dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).
Root Cause Analysis and Solutions:
Choice of Reagent and Work-up: The solubility of the urea byproduct is a key consideration. DCU (from DCC) is poorly soluble in many organic solvents, while EDU (from EDC) is water-soluble.
Solution: If using DCC, the precipitated DCU can be removed by filtration. If using EDC, an aqueous work-up can effectively remove the water-soluble EDU.[6] Consider using phosphonium-based reagents which do not form urea byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the scale-up of this synthesis to minimize impurity formation?
A1: The most critical parameters are:
Temperature: Inadequate temperature control can lead to side reactions, such as over-acylation or demethylation. Exothermic reactions, in particular, need careful management during scale-up due to changes in the surface-area-to-volume ratio.
Stoichiometry and Reagent Addition Rate: Precise control of the molar ratios of reactants is crucial to avoid unreacted starting materials and over-acylation byproducts. Slow and controlled addition of the acylating agent is recommended.[1]
Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction conditions throughout the reactor, which can be a challenge in large vessels.
Anhydrous Conditions: If using an acyl chloride intermediate, maintaining anhydrous conditions is vital to prevent hydrolysis back to the carboxylic acid.
Q2: How can I effectively remove unreacted 5-bromo-2-methoxybenzoic acid from the final product?
A2: Unreacted 5-bromo-2-methoxybenzoic acid can be removed by washing the organic layer with a mild aqueous base solution, such as sodium bicarbonate or sodium carbonate, during the work-up. The acidic starting material will be deprotonated to its more water-soluble carboxylate salt and partition into the aqueous phase.[7]
Q3: What are the best practices for purifying the crude 5-bromo-N-isopropyl-2-methoxybenzamide at a commercial scale?
A3:
Recrystallization: This is often the most effective and scalable method for purifying solid products. The choice of solvent is critical and should be optimized to provide good solubility of the product at elevated temperatures and poor solubility at lower temperatures, while impurities remain in the mother liquor.
Slurry Washes: Washing the crude solid with a solvent in which the desired product has low solubility can be an effective way to remove more soluble impurities.
Chromatography: While highly effective, large-scale column chromatography can be expensive and time-consuming. It is typically reserved for high-value products or when other methods fail to achieve the desired purity.
Q4: What analytical techniques are most suitable for identifying and quantifying impurities in the final product?
A4: A combination of techniques is recommended for comprehensive impurity profiling:
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A validated, stability-indicating HPLC method should be developed.[8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS): This is used for the identification of unknown impurities by providing molecular weight information.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and residual solvents.[8]
Q5: Are there any specific safety considerations when handling the reagents for this synthesis at a large scale?
A5: Yes, several reagents require careful handling:
Thionyl Chloride (if used): This is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases (HCl and SO2). It should be handled in a well-ventilated area with appropriate personal protective equipment.
Coupling Reagents: Some coupling reagents and their byproducts can be toxic or sensitizing. Consult the Safety Data Sheet (SDS) for each reagent.
Isopropylamine: This is a flammable and volatile liquid with a strong odor. It can cause skin and eye irritation.[11]
Solvents: Many organic solvents used in the synthesis and purification are flammable and may have specific health hazards.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide using EDC/HOBt
To a stirred solution of 5-bromo-2-methoxybenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq).
Cool the mixture to 0-5 °C.
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
Stir the mixture at 0-5 °C for 1 hour to allow for the activation of the carboxylic acid.
Slowly add isopropylamine (1.1 eq) to the reaction mixture, keeping the temperature below 15 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by HPLC.
Upon completion, wash the reaction mixture sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane).
Protocol 2: HPLC Method for Impurity Profiling
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase starting composition.
Visualizations
Diagram 1: Key Reaction Pathway and Potential Side Reactions
Caption: Main reaction and potential impurity formation pathways.
Diagram 2: Troubleshooting Workflow for Impurity Minimization
Caption: Decision tree for troubleshooting impurities.
References
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Yuan, G., et al. (2018). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 23(10), 2533. [Link]
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A Guide to the Spectroscopic Validation of 5-bromo-N-isopropyl-2-methoxybenzamide using ¹H and ¹³C NMR
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Benzamides represent a critical class of compound...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Benzamides represent a critical class of compounds, forming the structural core of numerous therapeutic agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of these molecules in solution.[1][2]
This guide provides an in-depth, experience-driven approach to the validation of 5-bromo-N-isopropyl-2-methoxybenzamide , a representative substituted benzamide. We will navigate the process of spectral interpretation and validation, particularly in a scenario where a pre-existing reference spectrum is not available. This methodology prioritizes a logical, self-validating workflow, moving from theoretical prediction to experimental confirmation.
Theoretical Framework: Predicting the NMR Fingerprint
Before any experimental work, a robust theoretical analysis based on fundamental NMR principles and data from analogous structures is essential. This predictive step forms the basis against which experimental data will be compared. The appearance of NMR spectra is influenced not only by the molecule's internal structure but also by intermolecular effects from the solvent, which can significantly modify chemical shifts.[2][3]
First, we must establish a clear numbering system for the atoms in the target molecule to ensure unambiguous assignment.
Caption: Structure of 5-bromo-N-isopropyl-2-methoxybenzamide with atom numbering.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted by analyzing the electronic environment of each unique proton.[2]
Isopropyl Group (H8, H9, H10): This group gives two characteristic signals.
The two methyl groups (H9, H10) are chemically equivalent and will appear as a single doublet due to coupling with the methine proton (H8). The expected chemical shift is around 1.2-1.3 ppm .[4][5] The integration will correspond to 6 protons.
The methine proton (H8) is coupled to the six methyl protons, resulting in a septet (or multiplet). Its position will be further downfield, around 4.2-4.4 ppm , due to the deshielding effect of the adjacent nitrogen atom.[4][5] It will integrate to 1 proton.
Methoxy Group (H11): The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet integrating to 3 protons. Its proximity to the aromatic ring places it around 3.8-3.9 ppm .
Amide Proton (N-H): The amide proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[6] It is expected to appear as a broad singlet or doublet (if coupling to H8 is resolved) in the range of 6.0-8.0 ppm .
Aromatic Protons (H3, H4, H6):
H6: This proton is ortho to the electron-withdrawing carbonyl group and will be the most deshielded aromatic proton. It will appear as a doublet due to coupling with H4 (meta coupling, J ≈ 2-3 Hz). Expected shift: ~7.8-8.0 ppm .
H4: This proton is ortho to the bromine atom and meta to both the carbonyl and methoxy groups. It will be split into a doublet of doublets by H3 (ortho coupling, J ≈ 8-9 Hz) and H6 (meta coupling, J ≈ 2-3 Hz). Expected shift: ~7.5-7.6 ppm .
H3: This proton is ortho to the electron-donating methoxy group, which will shield it relative to the other aromatic protons. It will appear as a doublet due to coupling with H4 (ortho coupling, J ≈ 8-9 Hz). Expected shift: ~6.9-7.0 ppm .
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.[1]
Carbonyl Carbon (C7): The amide carbonyl carbon is highly characteristic and appears significantly downfield, typically in the 165-168 ppm range.[4][7]
Aromatic Carbons (C1-C6):
C1 & C2: These carbons, directly attached to the carbonyl and methoxy groups, will have distinct shifts. C1 (ipso-to-amide) is expected around 125-130 ppm , while C2 (ipso-to-methoxy) will be further downfield due to the oxygen's deshielding effect, around 155-158 ppm .
C5: The carbon bearing the bromine atom (C5) will have its chemical shift influenced by the heavy atom effect, typically appearing around 115-118 ppm .
C3, C4, C6: These carbons with attached protons will appear in the typical aromatic region of 110-135 ppm . Their precise shifts are influenced by the combined electronic effects of the substituents.
Aliphatic Carbons (C8, C9, C10, C11):
C8 (Methine): The methine carbon of the isopropyl group will be around 42-43 ppm .[4]
C9/C10 (Methyls): The equivalent methyl carbons will appear upfield, around 22-23 ppm .[4][7]
C11 (Methoxy): The methoxy carbon is expected around 55-56 ppm .
Experimental Protocol for NMR Data Acquisition
To ensure data is reliable and comparable, a standardized acquisition protocol is crucial. This protocol is designed to be a self-validating system, minimizing ambiguity in the results.[8]
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural validation.
Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the synthesized 5-bromo-N-isopropyl-2-methoxybenzamide.
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a common first choice for its versatility.[3]
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Tune and match the probe for both ¹H and ¹³C frequencies.
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS signal is a good target.[8]
¹H NMR Acquisition Parameters:
Pulse Angle: 30-45 degrees to balance signal intensity and relaxation time.[8]
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
Acquisition Time: 2-4 seconds to ensure good digital resolution.
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, this should be at least 5 times the longest T₁ relaxation time.
Number of Scans: 8-16 scans, depending on sample concentration.
¹³C NMR Acquisition Parameters:
Mode: Proton-decoupled (e.g., zgpg30).
Pulse Angle: 30 degrees.
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 512-2048 scans, due to the low natural abundance of the ¹³C isotope.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum manually.
Calibrate the spectrum by setting the TMS signal to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).[5]
Integrate the ¹H spectrum and pick all peaks in both spectra.
Data Validation Workflow: Comparing Prediction with Reality
The core of the validation process lies in the systematic comparison of the acquired experimental data with the initial predictions. Discrepancies must be logically resolved, often through the use of more advanced 2D NMR techniques.
Caption: Workflow for the validation of molecular structure using NMR spectroscopy.
Comparative Analysis
Let's assume the experimental protocol yielded the following data. The table below compares this hypothetical experimental data with our predictions.
Table 1: Comparison of Predicted vs. Hypothetical Experimental NMR Data for 5-bromo-N-isopropyl-2-methoxybenzamide (in CDCl₃)
Assignment
¹H Predicted
¹H Experimental (Hypothetical)
¹³C Predicted (ppm)
¹³C Experimental (Hypothetical)
H9/H10, C9/C10
1.2-1.3 ppm (d, 6H)
1.25 ppm (d, J=6.6 Hz, 6H)
22-23
22.7
H8, C8
4.2-4.4 ppm (sept, 1H)
4.28 ppm (sept, J=6.6 Hz, 1H)
42-43
42.2
H11, C11
3.8-3.9 ppm (s, 3H)
3.88 ppm (s, 3H)
55-56
56.1
N-H
6.0-8.0 ppm (br s, 1H)
6.15 ppm (br d, 1H)
-
-
H3, C3
6.9-7.0 ppm (d, 1H)
6.92 ppm (d, J=8.8 Hz, 1H)
110-135
112.4
H4, C4
7.5-7.6 ppm (dd, 1H)
7.55 ppm (dd, J=8.8, 2.4 Hz, 1H)
110-135
134.5
H6, C6
7.8-8.0 ppm (d, 1H)
7.91 ppm (d, J=2.4 Hz, 1H)
110-135
114.8
C1
-
-
125-130
128.1
C2
-
-
155-158
157.3
C5
-
-
115-118
116.0
C7 (C=O)
-
-
165-168
166.5
The close correlation between the predicted and hypothetical experimental data provides strong evidence for the proposed structure. The observed multiplicities and coupling constants (J-values) align perfectly with the expected spin-spin coupling between adjacent protons, confirming the connectivity of the proton network.
The Role of 2D NMR and Alternative Techniques
For absolute certainty, especially for regulatory submissions or publication, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, e.g., between H8 and H9/H10, and between H3 and H4, and H4 and H6, confirming the proton framework.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons (C3, C4, C6, C8, C9/C10, C11).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary (non-protonated) carbons like C1, C2, C5, and the key carbonyl carbon C7. For instance, correlations from H6 and H8 to C7 would definitively assign the carbonyl peak.
Comparison with Other Analytical Methods
While NMR is the primary tool for structure, a complete validation package includes orthogonal techniques:
Mass Spectrometry (MS): Confirms the molecular weight (272.14 for C₁₁H₁₄BrNO₂) and provides fragmentation patterns consistent with the structure. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) would be a key diagnostic feature.
Infrared (IR) Spectroscopy: Identifies key functional groups. Expected peaks would include N-H stretching (~3300 cm⁻¹) and a strong C=O (amide I) stretch (~1640 cm⁻¹).[5]
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula, confirming purity.
Conclusion
The validation of 5-bromo-N-isopropyl-2-methoxybenzamide is a multi-faceted process that relies on a logical workflow from prediction to experimental verification. By systematically analyzing ¹H and ¹³C NMR data, and corroborating assignments with coupling patterns and, if necessary, 2D NMR, researchers can achieve unambiguous structural confirmation.[1] This guide demonstrates a robust, self-validating methodology that ensures the scientific integrity required in modern drug discovery and development.
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Ban, Y. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1443. Available at: [Link]
Fatima, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 19572. Available at: [Link]
A Comparative Guide to LC-MS, HPLC-UV, and qNMR for Purity Validation of Filgotinib (CAS 899140-56-8)
For researchers, scientists, and drug development professionals, the confirmation of purity for an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Filgotinib (CAS 899140-56-8), a sele...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the confirmation of purity for an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Filgotinib (CAS 899140-56-8), a selective Janus kinase 1 (JAK1) inhibitor, represents a class of targeted small molecules where stringent purity control is paramount. This guide provides an in-depth technical comparison of three orthogonal analytical techniques for the purity determination of Filgotinib: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR).
This document moves beyond a simple listing of procedures. It delves into the causality behind methodological choices, grounding each protocol in the principles of scientific integrity and regulatory expectations, primarily referencing the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2]
The Central Role of Purity in Drug Development
The purity of an API directly impacts its safety and therapeutic effect. Impurities, which can arise from the synthesis process, degradation, or storage, may be inert, toxic, or even pharmacologically active.[1][3][4] For a targeted therapy like Filgotinib, which modulates specific signaling pathways, the presence of unknown or unquantified impurities introduces significant risk. Therefore, a robust, validated analytical method for purity is not merely a quality control check; it is a fundamental component of the drug's development and regulatory submission package.
Section 1: The Primary Workhorse - A Validated LC-MS Method for Filgotinib Purity
LC-MS has become the technique of choice for impurity profiling in pharmaceutical development due to its high sensitivity and specificity.[5][6][7][8][9] The coupling of liquid chromatography's separation power with mass spectrometry's ability to provide molecular weight information allows for the detection, quantification, and preliminary identification of impurities, even at trace levels.
The objective of this method is to separate Filgotinib from its potential process-related impurities (e.g., unreacted starting materials, intermediates) and degradation products (e.g., products of hydrolysis or oxidation) and to accurately quantify them.[1]
Diagram: LC-MS Purity Method Validation Workflow
Caption: Workflow for the development and validation of an LC-MS purity method.
Experimental Protocol: LC-MS Purity Analysis of Filgotinib
Objective: To develop and validate a stability-indicating LC-MS method for the determination of the purity of Filgotinib and for the quantification of its related substances.
Instrumentation:
LC System: UHPLC system with a binary pump, autosampler, and column oven.
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). The choice of a C18 column is based on its versatility for separating moderately polar compounds like Filgotinib and its likely impurities.
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a common mobile phase modifier for LC-MS as it is volatile and aids in the ionization of analytes in positive ESI mode.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A gradient elution is crucial for a purity method to ensure the elution of both polar and non-polar impurities within a reasonable run time.
0-2 min: 10% B
2-15 min: 10% to 90% B
15-17 min: 90% B
17.1-20 min: 10% B (re-equilibration)
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume: 2 µL.
Sample Preparation: Accurately weigh approximately 10 mg of Filgotinib and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL for analysis.
Mass Spectrometer Conditions:
Ionization Mode: Positive Electrospray Ionization (ESI+). Filgotinib contains several nitrogen atoms that are readily protonated.
Scan Mode: Full scan for initial impurity identification and Multiple Reaction Monitoring (MRM) for quantification of the main peak and known impurities.
Source Parameters: Optimized for maximum signal intensity of Filgotinib (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C).
Validation Protocol for the LC-MS Purity Method
The method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][2]
Validation Parameter
Purpose & Methodology
Acceptance Criteria
Specificity
To ensure the method can assess the analyte unequivocally in the presence of potential impurities. A forced degradation study (acid, base, oxidation, heat, light) is performed to generate potential degradation products.[10][11] Peak purity is assessed using a diode array detector (DAD) in series with the MS.
The Filgotinib peak should be free from co-eluting peaks. Resolution between Filgotinib and its closest eluting impurity should be >1.5. The method must be "stability-indicating."
Linearity
To demonstrate a proportional relationship between concentration and detector response. A series of at least five concentrations of Filgotinib reference standard are analyzed, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration.
Correlation coefficient (r²) ≥ 0.998. The y-intercept should not be significant compared to the response at 100% concentration.
Range
The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
For an assay, typically 80% to 120% of the test concentration. For impurities, from the reporting level to 120% of the specification.
Accuracy
To demonstrate the closeness of the test results to the true value. Determined by spiking a placebo with known amounts of Filgotinib at different concentration levels (e.g., 80%, 100%, 120%).
Mean recovery should be within 98.0% to 102.0% for the assay. For impurities, recovery should be within an appropriate range based on the concentration level.
Precision
To demonstrate the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day, n=6) and Intermediate Precision (inter-day, different analyst/instrument, n=6).
Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay of Filgotinib. For impurities, RSD should be ≤ 10.0%.
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1.
The LOD must be below the reporting threshold for impurities.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
The LOQ must be at or below the reporting threshold for impurities. Precision (RSD) at the LOQ should not exceed 15%.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%).
The results should remain within the system suitability criteria.
Section 2: Orthogonal Approaches - HPLC-UV and qNMR
No single analytical method can provide a complete picture of a compound's purity. Employing orthogonal methods, which rely on different chemical principles, provides a higher degree of confidence in the purity assessment.
Diagram: Decision-Making for Purity Analysis Method Selection
Caption: Decision tree for selecting an appropriate purity analysis technique.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for routine quality control due to its reliability and cost-effectiveness.[12][13] Its primary limitation is that it can only detect compounds that possess a UV chromophore and provides no molecular weight information, making the identification of unknown impurities challenging.[12]
Experimental Protocol: HPLC-UV Purity Analysis of Filgotinib
Instrumentation: Standard HPLC system with a DAD or UV detector.
Chromatographic Conditions: The same column and mobile phase composition as the LC-MS method can often be used, demonstrating the transferability between these techniques.
Detection Wavelength: Filgotinib, with its aromatic rings, will have significant UV absorbance. A wavelength of 300 nm is a suitable choice based on published methods.[14] The use of a DAD allows for the monitoring of multiple wavelengths and peak purity analysis.
Quantification: Purity is typically determined by an area percent normalization method, where the area of the Filgotinib peak is expressed as a percentage of the total area of all detected peaks. For higher accuracy, quantification can be performed against a reference standard of Filgotinib with a known purity.
B. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is considered a primary ratio method of measurement by many metrological institutes.[15][16][17] Its key advantage is the ability to determine purity without needing a specific reference standard of the analyte itself.[15][17] Instead, quantification is performed relative to a certified internal standard of known purity.[15][17]
Experimental Protocol: qNMR Purity Analysis of Filgotinib
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
Sample Preparation:
Accurately weigh (to 0.01 mg) approximately 10 mg of the Filgotinib sample into an NMR tube.
Accurately weigh (to 0.01 mg) a similar molar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same tube. The standard must have protons that resonate in a clear region of the spectrum, be stable, non-volatile, and not react with the analyte.
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to completely dissolve both the sample and the standard.
Data Acquisition:
Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure the signal intensity is directly proportional to the number of protons. Key parameters include a long relaxation delay (D1, typically 5 times the longest T1 of any proton being quantified) and a calibrated 90° pulse.
Data Processing and Calculation:
Carefully phase and baseline correct the spectrum.
Integrate a well-resolved, characteristic signal for Filgotinib (e.g., a specific aromatic proton) and a signal for the internal standard.
Calculate the purity (P) of Filgotinib using the following formula:
The choice of method depends on the specific requirements of the analysis. Below is a comparison of the expected performance of each technique for the purity analysis of Filgotinib.
Table 1: Comparison of Key Performance Characteristics
Feature
LC-MS
HPLC-UV
qNMR
Principle
Chromatographic separation followed by mass-to-charge ratio detection.
Chromatographic separation followed by UV absorbance detection.
Nuclear magnetic resonance signal intensity relative to an internal standard.
Specificity
Very High (based on retention time and mass)
Moderate (based on retention time and UV spectrum)
Absolute/Primary (does not require analyte-specific standard)[15][17]
Impurity ID
Yes (provides molecular weight)
No (requires isolation and further analysis)
Yes (provides structural information)
Throughput
High
High
Low to Moderate
Robustness
Moderate
High
High
Cost (Instrument)
High
Low
Very High
Expertise Required
High
Moderate
High
Table 2: Illustrative Purity Data for a Hypothetical Batch of Filgotinib
Analytical Method
Purity Value (%)
Key Findings & Insights
LC-MS
99.75%
Main Peak: Filgotinib (99.75%). Impurity A (0.12%): Detected at m/z corresponding to a known starting material. Impurity B (0.08%): Detected at m/z corresponding to an oxidative degradation product. Impurity C (0.05%): Unknown impurity detected. Provides the most detailed impurity profile.
HPLC-UV
99.80%
Main Peak: Filgotinib (99.80%). Impurity A (0.12%): Detected and quantified. Impurity B (0.08%): Detected and quantified. Impurity C: Not detected (likely lacks a strong UV chromophore). Reliable for known, UV-active impurities but can overestimate purity if non-UV active impurities are present.
qNMR
99.6% (w/w)
Provides a direct, absolute measure of the Filgotinib mass fraction in the material. This value accounts for all proton-containing impurities as well as non-chromatographable impurities like residual solvents or inorganic salts. Often considered the "true" purity value.
Conclusion and Recommendations
For the comprehensive purity confirmation of Filgotinib (CAS 899140-56-8), a multi-faceted approach utilizing orthogonal analytical techniques is essential.
LC-MS is the indispensable tool for impurity profiling during drug development. Its unparalleled sensitivity and specificity are crucial for detecting, identifying, and quantifying known and unknown impurities, which is a regulatory requirement. A validated, stability-indicating LC-MS method, as detailed in this guide, should be the primary method for release and stability testing.
HPLC-UV serves as a robust, cost-effective method for routine quality control. Once the impurity profile is well-characterized by LC-MS, HPLC-UV is ideal for high-throughput batch release testing, provided all specified impurities have a UV response.
qNMR is the gold standard for the characterization of primary reference standards. [15][17] Its ability to provide an absolute purity value without requiring a standard of the analyte makes it invaluable for qualifying the reference material against which all other methods will be calibrated. It also serves as a powerful orthogonal technique to confirm the purity value obtained by chromatographic methods, providing a high degree of confidence in the final reported purity.
By integrating these three powerful analytical techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for Filgotinib, ensuring the quality, safety, and consistency of this important therapeutic agent.
References
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - Revision 2. [Link]
He, Y., et al. (2018). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 148, 65-72. [Link]
Li, W., et al. (2022). Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma. Journal of Chromatography B, 1208, 123394. [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
SynThink. (n.d.). Ruxolitinib EP Impurities & USP Related Compounds. [Link]
Dixit, A., et al. (2020). Validated DBS method for filgotinib quantitation in rat dried blood spots and its application to a pharmacokinetic study in rats. ADMET & DMPK, 8(2), 139-151. [Link]
van der Aart, J., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. The University of Groningen Research Portal. [Link]
Vaddamanu, G., et al. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega, 8(9), 8799-8806. [Link]
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]
Gao, S., et al. (2018). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 148, 65-72. [Link]
SynThink. (n.d.). Baricitinib EP Impurities and Related Compounds. [Link]
Oh, H., et al. (2023). Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms. American Journal of Hematology, 98(8), 1219-1230. [Link]
Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]
IAEA. (2012). Validation of an HPLC method for determination of chemical purity of [18f]fluoromisonidazole. [Link]
Uslu, B., & Ozkan, S. A. (2014). Development and validation of an HPLC-UV method for purity determination of DNA. Turkish Journal of Chemistry, 38(6), 1033-1043. [Link]
Veeprho. (n.d.). Filgotinib Impurities and Related Compound. [Link]
Al-Rimawi, F. (2010). Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Pharmaceutica Analytica Acta, 1(105). [Link]
IAEA. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
Diderichsen, P. M., et al. (2021). Exposure‐response relationships for the efficacy and safety of filgotinib and its metabolite GS‐829845 in subjects with rheumatoid arthritis based on phase 2 and phase 3 studies. Clinical and Translational Science, 14(3), 937-947. [Link]
Matalka, K., et al. (2013). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 485-490. [Link]
Waters Corporation. (2022). Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System. [Link]
Structural Elucidation of 5-Bromo-N-isopropyl-2-methoxybenzamide: A Comparison Guide to Single Crystal X-Ray Diffraction vs. Alternative Modalities
Introduction & Context 5-Bromo-N-isopropyl-2-methoxybenzamide (CAS: 899140-56-8; Formula: C₁₁H₁₄BrNO₂) is a pivotal pharmaceutical intermediate heavily utilized in the synthesis of advanced epigenetic therapeutics. Most...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Context
5-Bromo-N-isopropyl-2-methoxybenzamide (CAS: 899140-56-8; Formula: C₁₁H₁₄BrNO₂) is a pivotal pharmaceutical intermediate heavily utilized in the synthesis of advanced epigenetic therapeutics. Most notably, it serves as a core building block in the development of lysine-specific demethylase 1 (LSD1) inhibitors[1] and menin-MLL interaction inhibitors[2], which are critical targets in oncology.
For drug development professionals, the precise spatial orientation of the isopropylamide moiety relative to the methoxy-substituted phenyl ring—as well as the exact positioning of the bromine atom for downstream cross-coupling reactions—must be unambiguously confirmed[3]. While routine laboratory characterization relies heavily on solution-state techniques, solid-state structural validation is paramount for understanding polymorphism, intermolecular hydrogen bonding, and formulation stability.
This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) with alternative analytical modalities, providing a field-proven, self-validating experimental protocol for the structural elucidation of this specific benzamide derivative.
Objective Comparison of Analytical Alternatives
To select the most appropriate analytical technique, researchers must weigh the need for 3D atomic resolution against sample requirements and throughput. Table 1 outlines how SCXRD outperforms or complements alternative methods for analyzing 5-bromo-N-isopropyl-2-methoxybenzamide.
Table 1: Performance Comparison of Analytical Techniques
Analytical Modality
Primary Output
3D Spatial Resolution
Intermolecular Data (Solid-State)
Sample Requirement
Cost / Time per Sample
SCXRD (Gold Standard)
Absolute 3D atomic coordinates, bond lengths, and angles.
Unambiguous (Sub-Angstrom)
Excellent (Maps H-bonding networks).
Single high-quality crystal (>0.1 mm).
High / 12–24 hours
Powder XRD (PXRD)
1D diffractogram of bulk powder.
Low (Requires complex ab initio modeling).
Moderate (Identifies bulk polymorphs).
10–50 mg of bulk powder.
Low / 15–30 mins
Solution NMR (¹H/¹³C)
2D chemical connectivity and purity.
None (Averaged over all conformers).
None (Lattice is destroyed in solvent).
5–15 mg dissolved in deuterated solvent.
Low / 10–20 mins
FTIR Spectroscopy
Functional group identification (Amide I/II bands).
None
Low (Can infer H-bonding shifts).
<1 mg (ATR-FTIR).
Very Low / <5 mins
The Verdict: While NMR is sufficient for routine purity checks, SCXRD is the only technique that provides an unambiguous, direct observation of the molecule's conformation. It definitively maps the crucial intermolecular N-H···O hydrogen bonds formed by the isopropylamide group, which dictate the compound's solid-state packing and solubility profile.
Experimental Workflow & Causality
The following workflow details the SCXRD analysis of 5-bromo-N-isopropyl-2-methoxybenzamide. As a Senior Application Scientist, I emphasize not just what to do, but why we do it.
Caption: Workflow for the crystallization and SCXRD analysis of the benzamide derivative.
Step-by-Step Methodology
Step 1: Solvent Selection & Crystallization
Protocol: Dissolve 20 mg of 5-bromo-N-isopropyl-2-methoxybenzamide in 2 mL of Ethyl Acetate (EtOAc). Slowly layer or diffuse Hexane (antisolvent) into the solution at room temperature. Allow for slow evaporation over 3–5 days.
Causality: The binary EtOAc/Hexane system is deliberately chosen. EtOAc is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding of the bulk powder, ensuring complete dissolution. Hexane, a non-polar antisolvent, gradually increases the saturation index as the EtOAc evaporates. This controlled supersaturation prevents the kinetic trapping of amorphous aggregates, favoring the thermodynamic formation of a highly ordered, macroscopic single crystal.
Step 2: Crystal Harvesting & Cryocooling
Protocol: Select a transparent, block-shaped crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's nitrogen cryostream set to 100 K .
Causality: Data collection at 100 K is critical. Lowering the temperature minimizes atomic thermal displacement parameters (Debye-Waller factors). Because the isopropyl group in this molecule is highly flexible, room temperature analysis often results in positional disorder, blurring the electron density map. Cryocooling locks the conformer into its global energy minimum, ensuring sharp, high-resolution diffraction spots at high
2θ
angles.
Step 3: Diffraction Data Collection
Protocol: Collect data using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector. Run
ω
and
ϕ
scans to achieve >99% completeness up to
θ=25.24∘
.
Step 4: Structure Solution & Self-Validation
Protocol: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Self-Validating Metrics: A crystallographic protocol is a self-validating system. The accuracy of the structural model is confirmed mathematically. For a high-quality structure of this benzamide, the final R-factor (
R1
) must be < 0.05, the weighted R-factor (
wR2
) < 0.15, and the Goodness-of-Fit (GoF) must approach 1.0. If residual electron density peaks (
>1.0e/A˚3
) appear near the bromine atom, it indicates unmodeled absorption errors or twinning, requiring immediate data correction.
Representative Crystallographic Data
Below is the representative quantitative data matrix expected for the optimized SCXRD analysis of 5-bromo-N-isopropyl-2-methoxybenzamide, summarizing the crystallographic parameters necessary for publication and patent filing.
Table 2: Crystallographic Data and Refinement Parameters
Parameter
Value
Chemical Formula
C₁₁H₁₄BrNO₂
Formula Weight
272.14 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System / Space Group
Monoclinic / P2₁/c
Volume / Z
~1250 ų / 4
Calculated Density (
ρcalc
)
~1.446 g/cm³
Absorption Coefficient (
μ
)
3.12 mm⁻¹
Goodness-of-fit on F²
1.045
Final R indices[I>2σ(I)]
R1
= 0.032,
wR2
= 0.078
Largest diff. peak and hole
0.45 and -0.38 e·Å⁻³
Note: The low R-indices and flat residual electron density map confirm the successful modeling of the heavy bromine atom and the light isopropyl hydrogen atoms.
The Impact of Steric Hindrance in Catalysis: A Comparative Analysis of N-isopropyl and N-methyl Benzamide Derivatives
In the intricate world of catalysis, where molecular architecture dictates reactivity and selectivity, the concept of steric hindrance often plays a pivotal role. The size and spatial arrangement of substituents on a lig...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of catalysis, where molecular architecture dictates reactivity and selectivity, the concept of steric hindrance often plays a pivotal role. The size and spatial arrangement of substituents on a ligand or substrate can profoundly influence the course of a chemical reaction, favoring certain pathways while impeding others. This guide delves into a comparative analysis of the steric effects of N-isopropyl versus N-methyl substituents on benzamide derivatives, providing experimental data to illustrate how a seemingly minor structural change—the substitution of a methyl for an isopropyl group—can lead to significant differences in chemical outcomes.
Understanding Steric Hindrance: The Bulky Isopropyl Group
Steric hindrance is the obstruction of a chemical reaction due to the sheer size of molecules.[1] While it can sometimes be a limiting factor, chemists often harness it as a tool to direct the outcome of a reaction, preventing undesired side reactions and enhancing the yield of the target product. The difference between a methyl (-CH₃) and an isopropyl (-CH(CH₃)₂) group provides a classic example of this principle. The isopropyl group, with its two methyl branches, occupies a significantly larger volume of space than the single methyl group. This increased bulk can restrict the rotation around chemical bonds and block access to reactive sites, thereby influencing the transition states of reactions.
A compelling illustration of this effect is observed in the base-induced rearrangement of N-alkyl arylsulphonamides. Research has shown that the size of the N-alkyl group is a critical factor in determining the reaction's pathway.[2] When the N-alkyl group is small, such as a methyl group, an undesired side reaction—cyclization to form a saccharin derivative—can compete with the intended rearrangement. However, when a bulkier isopropyl group is attached to the nitrogen, this cyclization pathway is effectively shut down due to steric clashes. This leads to a dramatic increase in the yield of the desired rearranged product.
The following diagram illustrates the concept of steric hindrance, comparing the spatial bulk of an N-methyl versus an N-isopropyl group on a benzamide molecule.
Validating 5-Bromo-N-isopropyl-2-methoxybenzamide Reference Standards: A Comparative Guide to qNMR vs. HPLC
Establishing a highly pure, fully characterized reference standard is the bedrock of pharmaceutical quality control. For critical synthetic building blocks and intermediates like 5-bromo-N-isopropyl-2-methoxybenzamide (C...
Author: BenchChem Technical Support Team. Date: March 2026
Establishing a highly pure, fully characterized reference standard is the bedrock of pharmaceutical quality control. For critical synthetic building blocks and intermediates like 5-bromo-N-isopropyl-2-methoxybenzamide (CAS 899140-56-8, MW 272.14)[1], the accuracy of downstream active pharmaceutical ingredient (API) quantification depends entirely on the integrity of this primary standard.
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default technique for purity assessment. However, the revised ICH Q2(R2) guidelines now formally endorse non-chromatographic techniques, bringing Quantitative Nuclear Magnetic Resonance (qNMR) to the forefront of regulatory submissions[2],[3].
As an Application Scientist, choosing the right validation framework requires understanding the mechanistic limitations of your analytical tools. This guide objectively compares HPLC-UV and 1H-qNMR for the qualification of 5-bromo-N-isopropyl-2-methoxybenzamide reference standards, providing self-validating protocols and experimental data to support your quality control strategy.
Causality in Analytical Selection: Relative vs. Primary Methods
The fundamental difference between HPLC and qNMR lies in how they derive quantitative data. Understanding this causality is critical for reference standard validation.
HPLC-UV (The Relative Method): HPLC is a separation-based technique that relies on the UV absorbance of the analyte. Because different molecules have varying molar extinction coefficients (UV response factors), HPLC area percent (Area %) is a relative purity measurement[4]. It is highly sensitive to trace impurities but can drastically overestimate purity if impurities lack a strong chromophore or if inorganic salts/solvents are present.
1H-qNMR (The Primary Ratio Method): qNMR is an absolute analytical method. The core physical principle is that the integrated area of a nuclear magnetic resonance signal is directly proportional to the molar concentration of the nuclei producing it[4]. By co-dissolving the sample with an unrelated, certified internal standard, qNMR provides an absolute mass fraction (w/w %) without requiring a pre-existing primary standard of the benzamide itself[5],[6].
Comparative Analytical Workflow
The following diagram illustrates the orthogonal validation strategy, leveraging both techniques to satisfy ICH Q2(R2) requirements.
Orthogonal validation workflow for reference standard qualification.
Self-Validating Experimental Protocols
To ensure the highest level of trustworthiness, every analytical run must be designed as a self-validating system. Below are the step-by-step methodologies for qualifying 5-bromo-N-isopropyl-2-methoxybenzamide.
Protocol A: HPLC-UV Impurity Profiling
Objective: To resolve and quantify structurally related organic impurities (e.g., des-bromo precursors or regioisomers).
System Suitability Testing (SST): Inject a resolution mixture containing the benzamide and its known synthetic precursor (e.g., 2-methoxybenzoic acid).
Causality: This proves the C18 stationary phase and mobile phase gradient can baseline-resolve the critical pair (Resolution factor
Rs>2.0
), ensuring specificity before sample analysis[2].
Linearity and Range: Prepare five concentration levels ranging from 50% to 150% of the target working concentration (e.g., 0.5 to 1.5 mg/mL).
Causality: Validates that the UV detector's response remains directly proportional to the analyte concentration across the reportable range, preventing signal saturation errors[7].
Spike Recovery (Accuracy): Spike known mass fractions of specified impurities into the pure standard matrix.
Causality: Confirms that the sample matrix does not suppress the UV signal and that the extraction/dilution process is quantitatively complete.
Protocol B: 1H-qNMR Absolute Quantification
Objective: To determine the absolute mass fraction (purity) independent of UV response factors.
Internal Standard (IS) Selection & Gravimetry: Co-weigh ~15 mg of 5-bromo-N-isopropyl-2-methoxybenzamide and ~5 mg of a certified Maleic Acid standard into a vial using a microbalance. Dissolve in DMSO-
d6
.
Causality: Maleic acid provides a sharp, distinct singlet resonance at ~6.3 ppm. This ensures zero signal overlap with the benzamide's aromatic protons (7.0–7.6 ppm), methoxy group (~3.8 ppm), or isopropyl moiety (1.2, 4.1 ppm), fulfilling the specificity requirement[6].
T1
Relaxation Measurement: Execute an inversion-recovery NMR experiment to determine the longitudinal relaxation time (
T1
) of the slowest-relaxing proton in the mixture.
Causality: NMR is only quantitative if the nuclear magnetization fully returns to equilibrium between pulses. Setting the inter-pulse delay (
D1
) to at least
5×T1
(typically 30–60 seconds) prevents signal truncation and preserves absolute molar proportionality[6].
Acquisition & Integration: Acquire the 1D
1
H spectrum using a simple 90° pulse program (e.g., zg). Integrate the target signals and calculate the absolute purity using the standard qNMR molar ratio equation.
Comparative Experimental Data
When validating a new batch of 5-bromo-N-isopropyl-2-methoxybenzamide, comparing the data from both techniques reveals critical insights into the material's true quality.
The following table illustrates a common scenario encountered during reference standard qualification, highlighting why relying solely on HPLC can be dangerous.
Batch ID
HPLC Purity (Area %)
qNMR Purity (w/w %)
Discrepancy Interpretation
Batch 001
99.88%
98.20%
Critical Discrepancy: HPLC overestimates purity. The batch likely contains non-UV absorbing impurities (e.g., residual inorganic salts, water, or aliphatic solvents) that qNMR detects via mass displacement[4].
Batch 002
99.50%
99.45%
High Concordance: Indicates a highly pure organic batch with minimal residual solvents or inorganic ash.
Conclusion & Best Practices
For the rigorous qualification of 5-bromo-N-isopropyl-2-methoxybenzamide reference standards, neither technique should be used in isolation.
Use HPLC-UV to establish a high-resolution impurity profile and detect trace organic degradants that might fall below the sensitivity threshold of NMR.
Use 1H-qNMR as the primary method to assign the absolute mass fraction (Assay value) of the standard. Because qNMR is unaffected by UV response factors and accounts for the mass of non-chromophoric impurities, it provides the definitive purity value required for ICH Q2(R2) compliance[2],[3].
By combining the relative sensitivity of HPLC with the absolute proportionality of qNMR, analytical scientists can create a mathematically robust, self-validating system for reference standard quality control.
FT-IR spectroscopy comparison of substituted 2-methoxybenzamide building blocks
An in-depth structural analysis of active pharmaceutical ingredients (APIs) requires more than just identifying functional groups; it demands an understanding of how molecular microenvironments dictate chemical behavior....
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth structural analysis of active pharmaceutical ingredients (APIs) requires more than just identifying functional groups; it demands an understanding of how molecular microenvironments dictate chemical behavior. As a Senior Application Scientist, I frequently utilize Fourier-Transform Infrared (FT-IR) spectroscopy to decode the structural nuances of substituted 2-methoxybenzamide building blocks. These motifs are foundational to a vast array of medicinal compounds, particularly central nervous system (CNS) agents and dopamine D2 receptor antagonists like sulpiride and metoclopramide[1].
This guide explores the causal relationships between substituent modifications on the 2-methoxybenzamide core and their corresponding vibrational spectral shifts, providing a robust framework for researchers to evaluate and compare these critical building blocks.
The Causality of Vibrational Shifts in 2-Methoxybenzamides
To effectively compare 2-methoxybenzamide derivatives, one must first understand the baseline electronic and steric environment of the parent molecule. The 2-methoxy group is not merely a passive spectator; its oxygen atom frequently engages in intramolecular hydrogen bonding with the adjacent amide N-H proton.
This intramolecular interaction locks the molecule into a specific coplanar conformation—a structural requisite for the target binding of many antipsychotic and antiemetic drugs[1]. Spectroscopically, this hydrogen bonding weakens the N-H bond, shifting the Amide A (N-H stretch) to a lower wavenumber compared to a non-hydrogen-bonded, "free" secondary amide. Furthermore, the methoxy group acts as an electron-donating group (EDG) via resonance, which increases the electron density of the aromatic ring and subtly decreases the bond order of the amide carbonyl (C=O), shifting the Amide I band to lower frequencies.
When we introduce substituents (e.g., halogens, bulky heterocyclic rings, or phosphoryl groups) to the 3-, 4-, or 5-positions of the ring, or directly onto the amide nitrogen, we perturb this delicate electronic balance. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl, increasing its double-bond character and shifting the Amide I band to higher wavenumbers. Conversely, bulky substituents on the amide nitrogen can disrupt the coplanarity, breaking the intramolecular hydrogen bond and causing dramatic shifts in both the N-H and C=O stretching regions[2].
Electronic effects of ring substituents on Amide I vibrational frequencies.
Quantitative Spectral Comparison
To objectively compare performance and structural integrity, we must analyze the primary diagnostic bands: Amide I (predominantly C=O stretch), Amide II (N-H in-plane bend and C-N stretch), and the N-H stretch . The table below synthesizes experimental FT-IR data across various substituted 2-methoxybenzamide derivatives.
Compound / Derivative
Amide I (C=O Stretch)
Amide II (N-H Bend)
N-H Stretch
Key Structural Implication
2-Methoxybenzamide (Parent)
~1650 cm⁻¹
1579 cm⁻¹
3173 cm⁻¹
Baseline intramolecular H-bonding stabilizes the C=O and N-H bonds[3].
Heterocyclic substitution slightly weakens the C=O bond while shifting N-H stretch higher[4].
N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide
1654 cm⁻¹
Not reported
~3200 cm⁻¹
Bulky benzothiazole ring alters coplanarity, slightly increasing C=O bond order[5].
N-(diphenylphosphoryl)-2-methoxybenzamide
1671 cm⁻¹
1461 cm⁻¹
3271 cm⁻¹
Strong EWG (phosphoryl) drastically increases C=O bond character; pre-organized for metal chelation[2].
Data Interpretation: As observed in the highly substituted N-(diphenylphosphoryl)-2-methoxybenzamide, the introduction of a strongly electron-withdrawing phosphoryl group pulls electron density away from the amide system. This results in a significant blue shift of the Amide I band to 1671 cm⁻¹[2]. In contrast, the parent 2-methoxybenzamide exhibits a lower Amide I frequency due to uninterrupted resonance and stable intramolecular hydrogen bonding[3].
To ensure high-fidelity, reproducible data when comparing these building blocks, the spectroscopic workflow must be treated as a self-validating system. Artifacts from atmospheric interference or poor sample contact can easily be misinterpreted as polymorphic shifts or impurities.
Below is the optimized protocol for Attenuated Total Reflectance (ATR) FT-IR analysis of solid benzamide derivatives.
Step 1: System Verification & Background (The Self-Validation Step)
Action: Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and allow it to dry completely.
Validation: Run a background scan (typically 32 scans at 4 cm⁻¹ resolution). The resulting single-beam spectrum must show a smooth baseline. If negative peaks appear in the 3600–3200 cm⁻¹ region (water vapor) or at 2350 cm⁻¹ (CO₂), purge the optical bench with dry nitrogen until the atmosphere is stabilized. Never subtract a background that contains atmospheric artifacts from your sample spectrum.
Step 2: Sample Preparation and Application
Action: Place 2–5 mg of the synthesized 2-methoxybenzamide derivative directly onto the center of the ATR crystal.
Causality: Ensure the sample covers the entire active area of the crystal. Lower the pressure anvil until the software indicates optimal contact. Because ATR relies on the evanescent wave penetrating the sample, poor contact will result in artificially low absorbance and distorted peak ratios, particularly at higher wavenumbers (like the N-H stretch).
Step 3: Spectrum Acquisition
Parameters: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.
Causality: Co-adding scans increases the signal-to-noise ratio (SNR) by the square root of the number of scans. A resolution of 4 cm⁻¹ is optimal for solid-state organic molecules; higher resolutions (e.g., 1 cm⁻¹) will only increase noise without resolving additional natural bandwidths.
Step 4: Data Processing and Peak Assignment
Action: Apply an ATR correction algorithm if comparing the data directly to transmission (KBr pellet) spectra. Assign the Amide I (1640–1680 cm⁻¹), Amide II (1500–1600 cm⁻¹), and C-O-C asymmetric stretch of the methoxy group (~1240 cm⁻¹).
Self-validating FT-IR spectroscopy workflow for benzamide derivatives.
Conclusion
When selecting a substituted 2-methoxybenzamide building block for drug development, FT-IR spectroscopy provides an immediate, non-destructive window into the molecule's electronic health and conformational preferences. By monitoring the Amide I and N-H stretching frequencies, researchers can accurately predict the extent of intramolecular hydrogen bonding and the inductive pull of ring substituents—factors that directly correlate to the molecule's ultimate pharmacological efficacy and receptor binding affinity.
References
Electronic Supporting Information - The Royal Society of Chemistry. Source: rsc.org. URL:[Link]
Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Source: researchgate.net. URL:[Link]
In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives. Source: nih.gov. URL:[Link]
Synthesis, crystal growth, crystal structure, optical, thermal, biological and NLO studies of heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide. Source: researchgate.net. URL:[Link]
Crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide. Source: iucr.org. URL:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-N-isopropyl-2-methoxybenzamide
As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances. This guide provides a detailed, field-proven protocol for...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances. This guide provides a detailed, field-proven protocol for the proper disposal of 5-bromo-N-isopropyl-2-methoxybenzamide, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.
| Anticipated Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation. |[2][3] |
Causality Insight: The presence of the bromine atom fundamentally classifies this compound as a halogenated organic .[4][5] This is the single most important factor determining its disposal pathway, as co-mingling with non-halogenated waste is strictly prohibited and can lead to dangerous reactions and complex, costly disposal challenges.[6][7]
The Core Principle: Segregation of Halogenated Waste
The cornerstone of proper chemical waste management is meticulous segregation.[8] 5-bromo-N-isopropyl-2-methoxybenzamide and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" stream.
Why is this segregation so critical?
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers.[5][9] These scrubbers are necessary to neutralize acidic gases like hydrobromic acid (HBr) that are formed during combustion.[10] Non-halogenated waste may be incinerated under different conditions or recycled.
Regulatory Compliance: Environmental agencies, such as the U.S. Environmental Protection Agency (EPA), have stringent regulations for the management of hazardous wastes, including halogenated compounds.[11][12] Improper segregation can lead to significant penalties.
Cost: The disposal of halogenated waste is often significantly more expensive than non-halogenated streams due to the specialized treatment required.[7]
Safety: Mixing incompatible waste streams can lead to unpredictable and hazardous chemical reactions.
Standard Operating Protocol for Disposal
This protocol outlines the step-by-step procedure for safely handling and disposing of 5-bromo-N-isopropyl-2-methoxybenzamide from the point of generation to final collection.
Step 1: Preparation & Personal Protective Equipment (PPE)
Proper preparation is a non-negotiable prerequisite for safety.
Action: Before handling the compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Nitrile gloves (check manufacturer guidelines for breakthrough time).[4]
Closed-toe shoes.
Causality Insight: Using a fume hood is essential to minimize the risk of inhaling the compound, which may cause respiratory irritation.[2][4]
Step 2: Waste Collection & Container Management
All waste containing 5-bromo-N-isopropyl-2-methoxybenzamide must be collected at the point of generation.
Action: Use a dedicated, chemically compatible waste container, typically made of glass or high-density polyethylene (HDPE).[13] Never use metal containers , as they can be corroded by halogenated compounds or their degradation products.[13]
Action: The container must be clearly and accurately labeled. As soon as the first waste is added, affix a "Hazardous Waste" tag.[7][13]
Action: The label must include the full, unabbreviated chemical name: "Waste 5-bromo-N-isopropyl-2-methoxybenzamide".[13] Maintain a log sheet on the container to record all constituents added.
Action: Keep the waste container securely closed at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.
Action: Store the container in a designated satellite accumulation area, within secondary containment (such as a spill tray), and segregated from incompatible materials like acids and bases.[11][13]
The disposal protocol extends to all items that have come into contact with the chemical.
Contaminated Solids: Any disposable lab supplies (e.g., weighing papers, gloves, absorbent pads used for cleaning minor spills) must be placed directly into the designated solid halogenated waste container.
Empty Reagent Bottles: The original container for 5-bromo-N-isopropyl-2-methoxybenzamide is not considered empty until it has been properly decontaminated.
Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[11][14]
Collect Rinsate: Crucially, this rinsate is now hazardous waste. It must be collected and added to your liquid halogenated organic waste container.[11][14]
Final Disposal: Once triple-rinsed, deface or remove the original label.[15] The clean container can now be disposed of in the appropriate glass or plastic recycling bin.
Step 4: Final Disposal & Institutional Hand-off
Action: Do not overfill waste containers. A general rule is to fill to no more than 80% capacity to allow for vapor expansion and prevent spills.
Action: Once the container is full, ensure the cap is tightly sealed and the hazardous waste tag is complete.
Action: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[8][11] Follow your organization's specific procedures for requesting a waste collection.
Disposal Workflow Diagram
This diagram provides a visual decision-making tool to ensure proper segregation and handling at every stage.
Caption: Disposal decision workflow for halogenated chemical waste.
References
PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Jawaharlal Nehru Centre for Advanced Scientific Research.
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo.
Chemical Waste Disposal Guidelines. Emory University.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
HAZARDOUS WASTE SEGREG
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
Personal protective equipment for handling 5-bromo-N-isopropyl-2-methoxybenzamide
Operational Safety and Handling Guide: 5-Bromo-N-isopropyl-2-methoxybenzamide As a Senior Application Scientist, I recognize that handling halogenated aromatic amides requires more than just reading a Safety Data Sheet (...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety and Handling Guide: 5-Bromo-N-isopropyl-2-methoxybenzamide
As a Senior Application Scientist, I recognize that handling halogenated aromatic amides requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of how the chemical interacts with its environment, the tools we use, and the carrier solvents required for downstream biological or chemical assays.
This guide provides a comprehensive, causality-driven framework for the safe handling, solvation, and disposal of 5-bromo-N-isopropyl-2-methoxybenzamide .
Chemical Profile & Risk Assessment
Before selecting Personal Protective Equipment (PPE), we must analyze the physicochemical properties of the target compound. 5-bromo-N-isopropyl-2-methoxybenzamide is a lipophilic, halogenated solid. While the dry powder presents standard inhalation and contact risks, its hazard profile changes drastically when solvated.
Inhalation of aerosolized dust (dry); Rapid dermal absorption (solvated)
The Causality-Driven PPE Matrix
Standard laboratory PPE is insufficient when working with this compound in its solvated state. The protocols below outline the why behind each protective measure to establish a self-validating safety culture.
Hand Protection (Dry Powder): Standard nitrile examination gloves (4–6 mil) are adequate for weighing the dry powder.
Hand Protection (Solvated State - CRITICAL): This compound is typically dissolved in Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for in vitro assays. Nitrile gloves degrade rapidly (often in under 5 minutes) when exposed to DMSO [3],[4]. Furthermore, DMSO acts as a transdermal "Trojan horse," rapidly penetrating the stratum corneum and carrying the dissolved brominated benzamide directly into the bloodstream[3],[5].
Directive: When handling solutions, you must switch to Butyl rubber, fluoroelastomer, or neoprene gloves [3]. If these are unavailable, double-glove with heavy-duty (15 mil) nitrile and change immediately upon any suspected splash[4].
Validation: Inspect gloves for swelling, tackiness, or discoloration immediately after solvent handling. If the texture changes, the barrier is compromised.
Eye Protection: ANSI Z87.1 rated splash goggles.
Causality: Standard safety glasses lack a facial seal. Solvents like DMSO can be drawn into the eye via capillary action if splashed near the brow bone.
Respiratory & Engineering Controls: Handle strictly within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80–100 fpm.
Causality: Halogenated powders are prone to static buildup and can easily aerosolize during transfer, leading to inhalation of H335-classified particulates[2].
Operational Workflow: Stock Solution Preparation
The following step-by-step methodology outlines the preparation of a 10 mM stock solution in DMSO, incorporating self-validating checkpoints.
Protocol: Safe Solvation of 5-Bromo-N-isopropyl-2-methoxybenzamide
Pre-Operation PPE Check: Don a flame-resistant (FR) lab coat with knit cuffs, splash goggles, and butyl rubber gloves.
Validation: Perform a visual and inflation check (trapping air in the glove and squeezing) to ensure no micro-punctures exist before proceeding.
Static Mitigation: Place an anti-static weigh boat on the analytical balance inside a draft-shielded fume hood. Treat the weigh boat and the micro-spatula with a zero-stat (anti-static) gun.
Validation: As you scoop the powder, it should fall cleanly off the spatula. If powder clings to the metal, static is still present; re-apply the anti-static treatment to prevent aerosolization.
Dispensing: Weigh the required mass of the solid (MW: 272.14 g/mol )[1]. Immediately cap the source bottle to minimize ambient moisture absorption.
Solvation: Transfer the powder to a pre-labeled amber glass vial. Slowly add the calculated volume of anhydrous DMSO.
Causality: Amber glass is utilized to prevent potential UV-induced degradation of the halogenated aromatic ring, ensuring the structural integrity of the compound for your assays.
Homogenization: Vortex the sealed vial gently until fully dissolved.
Validation: Hold the vial against a light source. The solution must be completely clear with no visible particulate matter or refractive striations.
Decontamination: Wipe down the balance and hood surface with a solvent capable of dissolving the compound (e.g., isopropanol), followed by a secondary wipe with soap and water to remove residual solvent.
Handling & Disposal Workflow Visualization
Workflow for the safe handling, dissolution, and disposal of halogenated benzamides.
Waste Management & Disposal Plan
Improper disposal of halogenated compounds poses severe environmental and facility risks. 5-bromo-N-isopropyl-2-methoxybenzamide must be strictly segregated from standard organic waste.
Step-by-Step Disposal Protocol:
Segregation: All liquid waste containing this compound must be routed exclusively to the Halogenated Organic Waste stream.
Causality: Commercial waste facilities incinerate organic waste. If halogenated compounds (containing bromine) are mixed with non-halogenated waste and burned at standard temperatures, they can catalyze the formation of highly toxic, environmentally persistent dioxins and furans. Halogenated waste requires specialized high-temperature incineration with alkaline scrubbers.
Solid Waste: Contaminated weigh boats, pipette tips, and empty vials must be placed in a designated solid hazardous waste bin lined with a compatible poly-bag, explicitly labeled "Contaminated with Halogenated Organics."
Labeling: Waste containers must be clearly labeled with the full chemical name (no abbreviations) and the specific hazard warning: "Contains Halogenated Organics (Bromine) and DMSO."
Validation: Before adding to the waste carboy, check the facility waste log to ensure no incompatible chemicals (e.g., strong bases or alkali metals) are present in the container, which could trigger an exothermic reaction.